Product packaging for Methyl 4-phenyloct-2-ynoate(Cat. No.:CAS No. 62360-11-6)

Methyl 4-phenyloct-2-ynoate

Cat. No.: B15453173
CAS No.: 62360-11-6
M. Wt: 230.30 g/mol
InChI Key: MPFBCEIIFQIULY-UHFFFAOYSA-N
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Description

Methyl 4-phenyloct-2-ynoate is a specialty ester compound featuring a phenyl group and a ynoate functional group, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. Its structure suggests potential applications in the synthesis of more complex molecules, such as bioactive compounds or novel materials, leveraging the reactivity of the alkyne moiety. Researchers utilize this compound as a building block for the development of pharmaceutical candidates and in material science for creating unique molecular architectures. The compound is provided as a high-purity material to ensure consistent performance in chemical reactions, including cycloadditions and cross-coupling reactions. (Note: Specific properties such as mechanism of action, detailed applications, and physical data for this exact compound are areas of active research and should be verified from primary scientific literature.) This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O2 B15453173 Methyl 4-phenyloct-2-ynoate CAS No. 62360-11-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62360-11-6

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

methyl 4-phenyloct-2-ynoate

InChI

InChI=1S/C15H18O2/c1-3-4-8-14(11-12-15(16)17-2)13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8H2,1-2H3

InChI Key

MPFBCEIIFQIULY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 4-phenyloct-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic route and predicted characterization data for the novel compound, Methyl 4-phenyloct-2-ynoate. Due to the absence of published literature on this specific molecule, the following protocols and data are based on established principles of organic synthesis and spectroscopic analysis of analogous structures.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process commencing with the commercially available starting material, 1-phenylhexane. The synthetic strategy involves the formation of a terminal alkyne followed by carboxylation and esterification.

Overall Reaction Scheme:
  • Benzylic Bromination: 1-phenylhexane is subjected to radical bromination to yield 1-bromo-1-phenylhexane.

  • Dehydrobromination: The resulting alkyl halide undergoes elimination to form 1-phenylhex-1-yne.

  • Deprotonation and Carboxylation/Esterification: The terminal alkyne is deprotonated with a strong base and subsequently reacted with methyl chloroformate to yield the target compound, this compound.

SynthesisWorkflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Dehydrobromination cluster_2 Step 3: Carboxylation & Esterification A 1-Phenylhexane B N-Bromosuccinimide (NBS) AIBN, CCl4, Reflux A->B C 1-Bromo-1-phenylhexane B->C D 1-Bromo-1-phenylhexane E NaNH2, Mineral Oil, 150 °C D->E F 1-Phenylhex-1-yne E->F G 1-Phenylhex-1-yne H 1. n-BuLi, THF, -78 °C 2. ClCO2Me G->H I This compound H->I CharacterizationWorkflow cluster_0 Purification & Purity cluster_1 Structural Elucidation A Crude Product B Column Chromatography A->B C Pure this compound B->C D Pure Product E NMR (¹H, ¹³C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Structural Confirmation E->H F->H G->H

An In-depth Technical Guide to Methyl 4-phenyloct-2-ynoate: A Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Estimated Physicochemical Properties

The physical and chemical properties of Methyl 4-phenyloct-2-ynoate have been estimated based on the analysis of structurally related compounds. These values should be considered theoretical and require experimental validation.

PropertyEstimated ValueNotes
Molecular Formula C₁₅H₁₈O₂Calculated based on the proposed structure.
Molecular Weight 230.30 g/mol Calculated based on the molecular formula.
Appearance Colorless to pale yellow liquidBased on common appearance of similar esters.
Boiling Point > 200 °C (at atmospheric pressure)Estimated based on related phenylalkanoates. The exact value is difficult to predict and would likely be determined under reduced pressure.
Density ~1.0 g/cm³Estimated based on similar organic esters.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).Typical solubility profile for a moderately nonpolar organic molecule.
Refractive Index ~1.5A common refractive index range for aromatic esters.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for this compound is proposed, commencing from commercially available starting materials. The overall workflow is depicted in the diagram below.

SynthesisWorkflow cluster_step1 Step 1: Carboxylation of 1-phenylhept-1-yne cluster_step2 Step 2: Fischer Esterification A 1-phenylhept-1-yne B 4-phenyloct-2-ynoic acid A->B 1. n-BuLi, THF, -78 °C 2. CO₂ (s) 3. H₃O⁺ C 4-phenyloct-2-ynoic acid D This compound C->D Methanol (CH₃OH) cat. H₂SO₄, reflux

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, yet general, experimental protocols for the proposed synthesis of this compound. All procedures should be conducted by trained personnel in a well-ventilated fume hood.

Synthesis of 4-phenyloct-2-ynoic acid
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. 1-phenylhept-1-yne is dissolved in anhydrous THF and added to the flask. n-Butyllithium (n-BuLi) in hexanes is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Carboxylation: Crushed dry ice (solid CO₂) is added portion-wise to the reaction mixture. The mixture is allowed to warm slowly to room temperature overnight.

  • Work-up and Isolation: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of ~2 with dilute hydrochloric acid, resulting in the precipitation of the carboxylic acid. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-phenyloct-2-ynoic acid.

Synthesis of this compound (Fischer Esterification)
  • Reaction Setup: A round-bottom flask is charged with the crude 4-phenyloct-2-ynoic acid from the previous step and an excess of methanol.

  • Esterification: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl ester protons (~3.7 ppm, singlet, 3H), the benzylic proton (multiplet), the aliphatic chain protons, and the aromatic protons (~7.2-7.4 ppm, multiplet, 5H).
¹³C NMR Resonances for the ester carbonyl carbon (~155 ppm), the alkyne carbons (~70-90 ppm), the aromatic carbons (~125-140 ppm), the methyl ester carbon (~52 ppm), and the aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for the C≡C triple bond (~2200-2250 cm⁻¹), the C=O stretch of the ester (~1715 cm⁻¹), and the C-H stretches of the aromatic and aliphatic groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (m/z = 230.30).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the presence of the ester and alkyne functional groups.

Reactivity cluster_functional_groups Key Functional Groups cluster_reactions Potential Reactions Ester Ester (-COOCH₃) Hydrolysis Hydrolysis Ester->Hydrolysis Acid or Base Catalyzed Alkyne Internal Alkyne (-C≡C-) Reduction Reduction Alkyne->Reduction e.g., H₂, Pd/C Cycloaddition Cycloaddition Alkyne->Cycloaddition e.g., Diels-Alder Hydration Hydration Alkyne->Hydration e.g., HgSO₄, H₂SO₄

Figure 2: Potential reactivity of this compound.

The presence of the phenyl group and the octynyl chain suggests that this molecule may have interesting biological properties. Potential areas of investigation in drug development could include its activity as an enzyme inhibitor or as a building block for more complex pharmacologically active molecules. The lipophilic nature of the compound may allow for good membrane permeability, a desirable trait for drug candidates. Further research into its biological activity is warranted.

An In-depth Technical Guide to Methyl 4-phenyloct-2-ynoate: IUPAC Nomenclature, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-phenyloct-2-ynoate, a specialized organic compound. The guide details its chemical structure as determined by IUPAC nomenclature, outlines a detailed experimental protocol for its synthesis via a Sonogashira coupling reaction, and presents its expected physicochemical and spectroscopic properties. The information is curated to be a valuable resource for professionals in chemical research and drug development, offering foundational data for further investigation and application of this and structurally related molecules.

IUPAC Nomenclature and Chemical Structure

The systematic name, this compound, precisely defines the molecule's architecture according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name reveals the following structural features:

  • Methyl : Indicates the presence of a methyl ester functional group (-COOCH₃).

  • oate : The suffix confirms the compound is an ester.

  • oct : The parent chain consists of eight carbon atoms.

  • 2-yn : A carbon-carbon triple bond is located between the second and third carbon atoms of the octanoate chain.

  • 4-phenyl : A phenyl substituent (a benzene ring) is attached to the fourth carbon atom of the main chain.

This systematic nomenclature unambiguously leads to the following chemical structure:

Caption: Structure of this compound.

Physicochemical Properties

PropertyPredicted/Analogous ValueNotes
Molecular Formula C₁₅H₁₈O₂Calculated from the structure.
Molecular Weight 230.30 g/mol Calculated from the molecular formula.[1]
Boiling Point > 200 °C at 760 mmHg (estimated)Esters of similar molecular weight have boiling points in this range.
Density ~1.0 - 1.1 g/mL at 25 °C (estimated)Aromatic esters typically have densities greater than 1 g/mL.[2]
Refractive Index ~1.50 - 1.55 at 20 °C (estimated)Typical range for aromatic esters.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons).Esters are generally soluble in organic solvents.[3]

Experimental Protocol: Synthesis via Sonogashira Coupling

The synthesis of this compound can be effectively achieved through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] For the synthesis of the target molecule, the key precursors are methyl propiolate and a suitable 4-phenyl-substituted alkyl halide. An operationally simple Sonogashira reaction has been described for undergraduate laboratories and can be adapted for this synthesis.[5]

Reaction Scheme:

G cluster_0 1-Iodo-1-phenylpentane cluster_1 Methyl propiolate cluster_2 This compound iodo iodo plus + iodo->plus propiolate propiolate arrow Pd(PPh₃)₂Cl₂, CuI Et₃N, rt propiolate->arrow plus->propiolate product product arrow->product

Caption: Synthesis of this compound.

Materials and Reagents:

  • 1-Iodo-1-phenylpentane

  • Methyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled and degassed

  • Anhydrous toluene

  • Ethyl acetate

  • Hexanes

  • 2 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add 1-iodo-1-phenylpentane (1.0 eq).

  • Solvent and Reagents Addition: Add anhydrous and degassed triethylamine (3.0 eq) and anhydrous toluene. Stir the mixture under a nitrogen atmosphere.

  • Catalyst Addition: To the stirred solution, add copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

  • Addition of Alkyne: Slowly add methyl propiolate (1.2 eq) to the reaction mixture via syringe over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1.5 to 3 hours.[5]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and quench by the slow addition of 2 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with 2 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Data and Characterization

The structural identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are as follows:

4.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
3.75Singlet3HMethyl ester protons (-OCH₃)
3.60 - 3.70Triplet1HPropargylic proton at C4
1.70 - 1.90Multiplet2HMethylene protons at C5 (-CH₂-)
1.20 - 1.50Multiplet4HMethylene protons at C6 and C7 (-CH₂CH₂-)
0.90Triplet3HTerminal methyl protons at C8 (-CH₃)

4.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
154 - 156Ester carbonyl carbon (C=O)
138 - 140Quaternary aromatic carbon (ipso-carbon)
128 - 130Aromatic CH carbons
80 - 90Alkyne carbons (C-2 and C-3)
52 - 54Methyl ester carbon (-OCH₃)
35 - 40Propargylic carbon at C4
30 - 35Methylene carbon at C5
20 - 30Methylene carbons at C6 and C7
13 - 15Terminal methyl carbon at C8

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~3060, ~3030MediumAromatic C-H stretch
~2960, ~2870MediumAliphatic C-H stretch
~2240MediumC≡C triple bond stretch (conjugated)
~1715StrongC=O ester carbonyl stretch (conjugated)[6]
~1600, ~1490MediumAromatic C=C ring stretch
~1250, ~1100StrongC-O ester stretch

4.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 230.1307 (for C₁₅H₁₈O₂)

  • Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the methoxy group (-OCH₃), the ester group (-COOCH₃), and cleavage of the alkyl chain.

Conclusion

This technical guide provides a detailed profile of this compound, a molecule of interest for synthetic and medicinal chemistry. The guide has elucidated its structure through IUPAC nomenclature, proposed a robust synthetic route via Sonogashira coupling with a detailed experimental protocol, and predicted its key physicochemical and spectroscopic properties based on analogous compounds. This compilation of information serves as a foundational resource for researchers and professionals, enabling further exploration of this compound's potential applications in drug discovery and materials science. The provided methodologies and data are intended to streamline future research endeavors involving this and structurally related α,β-acetylenic esters.

References

The Dawn of Acetylenic Esters: A Technical Guide to the Initial Discovery and Background of Substituted Alkynoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted alkynoates, esters of acetylenic carboxylic acids, represent a cornerstone in the edifice of modern organic synthesis. Their unique trifunctional nature—comprising an ester, an alkyne, and a site for substitution—renders them exceptionally versatile building blocks in the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. The carbon-carbon triple bond imparts rigidity and linearity to molecular scaffolds, while the ester functionality provides a handle for further transformations and influences the electronic properties of the alkyne. This guide delves into the nascent stages of substituted alkynoate chemistry, tracing their initial discovery and the foundational synthetic methodologies that first brought these powerful reagents to the forefront of chemical research. Understanding the historical context of their synthesis provides valuable insights into the evolution of organic chemistry and the enduring utility of these compounds.

The Genesis of a Functional Group: Propiolic Acid and its Esters

The story of substituted alkynoates begins with the simplest acetylenic carboxylic acid, propiolic acid (prop-2-ynoic acid). While the exact first synthesis of a substituted alkynoate is not definitively documented in readily available literature, the esterification of propiolic acid marks a pivotal moment.

The Fischer-Speier Esterification: A Foundational Method

The late 19th century witnessed a surge in the understanding of organic reactions, with the work of Emil Fischer and Arthur Speier on esterification in 1895 being a landmark achievement. While their seminal paper focused on the esterification of more common carboxylic acids, the principles they laid out were broadly applicable. The acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water became a fundamental tool for synthetic chemists.

A key early example of the synthesis of a substituted alkynoate is the preparation of ethyl propiolate. An early documented synthesis was reported by W. H. Perkin, Jr. and J. L. Simonsen in the Journal of the Chemical Society in 1907.[1] While the full experimental details from this historical publication are not readily accessible, the general procedure would have followed the principles of a Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of Propiolic Acid (Representative)

The following protocol is a generalized representation of the Fischer-Speier esterification as it would have been applied to the synthesis of ethyl propiolate in the early 20th century.

Materials:

  • Propiolic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Diethyl ether (for extraction)

Procedure:

  • A mixture of propiolic acid and an excess of absolute ethanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture.

  • The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.

  • After cooling, the excess ethanol is removed by distillation.

  • The residue is dissolved in diethyl ether and washed with a saturated solution of sodium bicarbonate to neutralize the unreacted acid and the sulfuric acid catalyst.

  • The ethereal layer is then washed with water and dried over anhydrous sodium sulfate.

  • The diethyl ether is removed by distillation, and the resulting crude ethyl propiolate is purified by fractional distillation.

Quantitative Data: Ethyl Propiolate

The following table summarizes the key physical properties of ethyl propiolate, based on modern data. Historical data from the early 20th century is scarce, but the boiling point would have been a primary method of characterization.

PropertyValue
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
Boiling Point 120 °C
Density 0.968 g/mL at 25 °C
Refractive Index n20/D 1.412

Source: Sigma-Aldrich, PubChem[2]

Logical Workflow for Fischer-Speier Esterification of Propiolic Acid

Fischer_Speier_Esterification propiolic_acid Propiolic Acid reflux Heating under Reflux propiolic_acid->reflux ethanol Ethanol ethanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux workup Workup (Neutralization, Extraction, Drying) reflux->workup distillation Fractional Distillation workup->distillation ethyl_propiolate Ethyl Propiolate distillation->ethyl_propiolate

Fischer-Speier Esterification Workflow

Early Exploration of Other Substituted Alkynoates: The Case of Tetrolic Acid

Beyond propiolic acid, the synthesis of other substituted acetylenic carboxylic acids and their esters was also an area of early investigation. A notable example is tetrolic acid (2-butynoic acid), the next homolog in the series.

A more direct early method for the synthesis of tetrolic acid involved the carboxylation of the sodium salt of propyne.

Experimental Protocol: Carboxylation of Propyne (Representative)

This protocol represents a plausible method for the synthesis of tetrolic acid in the late 19th or early 20th century.

Materials:

  • Propyne (gas)

  • Sodium metal

  • Liquid ammonia

  • Carbon dioxide (solid, "dry ice")

  • Hydrochloric acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • Sodium metal is dissolved in liquid ammonia in a flask equipped with a condenser to form a deep blue solution of sodium amide.

  • Propyne gas is bubbled through the solution until the blue color disappears, indicating the formation of sodium propynide.

  • The liquid ammonia is allowed to evaporate.

  • The resulting solid sodium propynide is then treated with an excess of crushed solid carbon dioxide.

  • After the reaction is complete, the mixture is carefully acidified with hydrochloric acid.

  • The tetrolic acid is then extracted with diethyl ether.

  • The ether is evaporated, and the crude tetrolic acid is purified by recrystallization.

Quantitative Data: Tetrolic Acid

PropertyValue
Molecular Formula C₄H₄O₂
Molecular Weight 84.07 g/mol
Melting Point 76-78 °C
Boiling Point 203 °C

Source: Modern chemical literature

The corresponding esters of tetrolic acid could then be prepared via Fischer-Speier esterification, similar to the method described for ethyl propiolate.

Signaling Pathway for the Synthesis of Tetrolic Acid and its Ester

Tetrolic_Acid_Synthesis cluster_acid Tetrolic Acid Synthesis cluster_ester Esterification propyne Propyne sodium_propynide Sodium Propynide propyne->sodium_propynide Deprotonation sodium_amide Sodium Amide (in liq. NH₃) tetrolic_acid Tetrolic Acid sodium_propynide->tetrolic_acid Carboxylation co2 Carbon Dioxide (CO₂) acidification Acidification (HCl) tetrolic_acid->acidification tetrolic_acid_ester Tetrolic Acid ester Tetrolic Acid Ester tetrolic_acid_ester->ester alcohol Alcohol (e.g., Ethanol) alcohol->ester acid_catalyst Acid Catalyst

Synthesis of Tetrolic Acid and its Ester

Conclusion

The initial discovery and synthesis of substituted alkynoates in the late 19th and early 20th centuries were born out of the fundamental advancements in organic reaction chemistry. The application of the Fischer-Speier esterification to acetylenic carboxylic acids, such as propiolic acid, and the development of methods for the synthesis of the acid precursors themselves, like the carboxylation of acetylides, laid the groundwork for a class of reagents that would become indispensable in organic synthesis. While the early methods may appear rudimentary by modern standards, they were instrumental in making these valuable compounds accessible to the chemical community for the first time. The foundational work of chemists like Fischer, Speier, Geuther, Perkin, and Simonsen paved the way for the development of the sophisticated and highly selective methods for the synthesis of substituted alkynoates that are utilized in research and drug development today. This historical perspective not only illuminates the origins of a vital class of organic compounds but also underscores the enduring power of fundamental synthetic transformations.

References

Potential Research Areas for Novel Phenyl-Substituted Alkynes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-substituted alkynes represent a privileged structural motif in modern chemistry, finding extensive applications in medicinal chemistry, materials science, and chemical biology. The unique linear geometry, electronic properties, and reactivity of the alkyne functional group, combined with the diverse substitution patterns possible on the phenyl ring, offer a versatile scaffold for the design of novel molecules with tailored functions. This technical guide explores promising research avenues for novel phenyl-substituted alkynes, focusing on their potential as therapeutic agents and advanced materials. We provide an in-depth analysis of their synthesis, biological activities, and photophysical properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

I. Phenyl-Substituted Alkynes in Medicinal Chemistry

The rigid nature of the alkyne linker and the ability of the phenyl group to engage in various intermolecular interactions make phenyl-substituted alkynes attractive scaffolds for the design of potent and selective bioactive molecules. Key areas of interest include their application as anticancer agents and enzyme inhibitors.

A. Anticancer Activity: Targeting Tubulin Polymerization

A significant area of research for phenyl-substituted alkynes is the development of novel anticancer agents that target the microtubule network, a crucial component of the cellular cytoskeleton involved in cell division. Several compounds incorporating this scaffold have shown potent inhibitory activity against tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity

Compound IDTargetCell LineIC50 (µM)Citation
1 Tubulin PolymerizationA549 (Lung)0.30 ± 0.13[1]
HeLa (Cervical)0.15 ± 0.18[1]
HepG2 (Liver)0.23 ± 0.08[1]
MCF-7 (Breast)0.38 ± 0.12[1]
2 Tubulin PolymerizationHCT-116 (Colon)3.25 ± 1.04[2]
3 Tubulin PolymerizationESCC<0.02[3]
4 PI3KαCaco-2 (Colorectal)17.0[4][5]
HCT-116 (Colon)5.3[4][5]

Signaling Pathways in Cancer

The anticancer activity of many compounds, including those targeting tubulin, is often intertwined with key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt and MAPK/ERK pathways are two such critical cascades that are frequently dysregulated in cancer.

PI3K_Akt_Signaling receptor receptor kinase kinase lipid lipid protein protein process process RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt Signaling Pathway

MAPK_ERK_Signaling receptor receptor gtpase gtpase kinase kinase tf tf process process Receptor Growth Factor Receptor SOS SOS Receptor->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Regulates

MAPK/ERK Signaling Pathway
B. Enzyme Inhibition: Monoamine Oxidase (MAO) Inhibitors

Phenyl-substituted alkynes have also been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Inhibitors of MAO-B are of particular interest for the treatment of neurodegenerative disorders like Parkinson's disease.

Quantitative Data on MAO Inhibition

Compound IDTargetIC50 (µM)Selectivity Index (SI) for MAO-BCitation
5 MAO-B0.20319.04[6]
6 MAO-B0.979-[6]
7 MAO-B1.55-[7]
8 MAO-B5.08-[7]
9 MAO-B3.4712.48[8]

II. Phenyl-Substituted Alkynes in Materials Science

The rigid, linear structure of the phenyl-alkyne unit makes it an excellent building block for conjugated polymers and oligomers with interesting photophysical properties. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

A. Oligo(p-phenylene ethynylene)s (OPEs)

Oligo(p-phenylene ethynylene)s are a class of conjugated molecules that have been extensively studied for their strong fluorescence and tunable electronic properties. The photophysical characteristics of OPEs can be readily modified by altering the substitution pattern on the phenyl rings and the length of the oligomer chain.

Photophysical Properties of Phenyl-Terminated OPEs

Compound IDSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Citation
OPE-1 Cyclohexane365385, 4050.85[9]
OPE-2 Cyclohexane390410, 4320.92[9]
OPE-3 Toluene420470, 503-[10]
OPE-4 Methanol350410-[8]

III. Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. This section provides representative protocols for the synthesis of phenyl-substituted alkynes and the evaluation of their properties.

A. Synthesis of Phenyl-Substituted Alkynes

1. Sonogashira Coupling: A General Procedure

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Sonogashira_Workflow Start Start Reactants Combine Aryl Halide, Terminal Alkyne, Base, Pd Catalyst, and Cu(I) Cocatalyst in an inert atmosphere Start->Reactants Reaction Stir at Room Temperature or heat as required Reactants->Reaction Monitor Monitor reaction progress by TLC or GC-MS Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize product by NMR, MS, etc. Purification->Characterization End End Characterization->End

Sonogashira Coupling Workflow

Experimental Protocol for Sonogashira Coupling:

To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), a copper(I) cocatalyst (e.g., CuI, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol). The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phenyl-substituted alkyne.[11][12]

2. Synthesis of a Tubulin Polymerization Inhibitor Analog

Synthesis of (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one:

A solution of 4-aminoacetophenone (1.0 g, 7.4 mmol) and 3,4,5-trimethoxybenzaldehyde (1.45 g, 7.4 mmol) in ethanol (20 mL) is treated with a 10% aqueous solution of sodium hydroxide (5 mL). The mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to give the chalcone intermediate.

Synthesis of the final phenyl-alkynyl substituted quinazolinone:

A mixture of the chalcone intermediate (1.0 mmol), an appropriate ortho-amino benzamide (1.0 mmol), and iodine (0.1 mmol) in DMSO (5 mL) is heated at 120 °C for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice water. The precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product.

B. Biological Assays

1. Tubulin Polymerization Assay

The ability of a compound to inhibit tubulin polymerization can be assessed using a cell-free assay. Tubulin polymerization is monitored by the increase in absorbance at 340 nm.

Experimental Protocol for Tubulin Polymerization Assay:

A reaction mixture containing tubulin (1.5 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) is pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37 °C. The polymerization is initiated by the addition of GTP. The change in absorbance at 340 nm is monitored over time at 37 °C. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

2. MAO Inhibition Assay

The inhibitory activity of compounds against MAO-A and MAO-B can be determined using a fluorometric assay.

Experimental Protocol for MAO Inhibition Assay:

Recombinant human MAO-A or MAO-B (e.g., 5 µg/mL) is incubated with various concentrations of the test compound in a phosphate buffer (pH 7.4) for 15 minutes at 37 °C. The reaction is initiated by adding a substrate (e.g., kynuramine for both MAO-A and MAO-B) and a probe (e.g., Amplex Red) along with horseradish peroxidase. The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[13]

C. Photophysical Measurements

1. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is often determined relative to a standard with a known quantum yield.

Experimental Protocol for Fluorescence Quantum Yield Measurement:

The absorption and fluorescence spectra of the sample and a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) are recorded in a dilute solution (absorbance < 0.1 at the excitation wavelength) in the same solvent. The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for a series of concentrations for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[14][15]

IV. Future Research Directions

The field of phenyl-substituted alkynes continues to offer exciting opportunities for further research and development. Some promising future directions include:

  • Development of Multi-target Ligands: Designing single molecules that can modulate multiple biological targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The versatility of the phenyl-substituted alkyne scaffold makes it an ideal platform for creating such multi-target agents.

  • Exploration of Novel Heterocyclic Hybrids: The incorporation of various heterocyclic moieties onto the phenyl-alkyne framework can lead to the discovery of compounds with novel biological activities and improved pharmacokinetic properties.

  • Advanced Materials for Optoelectronics: Further exploration of the relationship between the molecular structure of phenyl-alkyne-based polymers and their photophysical and electronic properties will be crucial for the development of next-generation organic electronic devices.

  • Click Chemistry Applications: The alkyne functionality is a key component in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This opens up possibilities for using phenyl-substituted alkynes in bioconjugation, drug delivery, and materials science applications.

V. Conclusion

Novel phenyl-substituted alkynes represent a vibrant and highly promising area of chemical research. Their synthetic accessibility and the tunability of their properties make them valuable scaffolds for addressing significant challenges in both medicine and materials science. The continued exploration of this versatile class of molecules is expected to lead to the development of innovative therapeutics and advanced functional materials.

References

Navigating the Stability and Storage of Methyl 4-phenyloct-2-ynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-phenyloct-2-ynoate is a compound that has appeared in patent literature, indicating its potential significance in research and development. However, detailed public information regarding its stability and optimal storage conditions is scarce. This guide provides a comprehensive framework for researchers and drug development professionals to establish a robust stability profile for this and similar novel molecules. The principles and methodologies outlined here are based on established practices in the pharmaceutical industry and are intended to guide the empirical studies necessary for any new chemical entity.

General Stability Profile and Storage Recommendations

Due to the limited publicly available data on this compound, specific, empirically determined stability data and storage conditions are not available. However, based on its structure as a methyl ester with an internal alkyne and a phenyl group, general recommendations can be made. For a novel compound of this nature, a conservative approach to storage is recommended until formal stability studies have been conducted.

Parameter Recommendation Rationale
Temperature -20°C or lowerTo minimize the rate of potential degradation pathways such as hydrolysis and oxidation.
Light Protect from light (amber vial)The conjugated system and phenyl group may be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation, especially if the compound is to be stored for extended periods.
Form Solid (if applicable)Solid forms are generally more stable than solutions.
pH (for solutions) Neutral pH (if in solution)To avoid acid- or base-catalyzed hydrolysis of the ester group.

Hypothetical Experimental Workflow for Stability Assessment

A systematic approach is crucial to determine the stability of a new chemical entity. The following workflow outlines the key stages in a comprehensive stability study.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Long-Term & Accelerated Stability Studies cluster_2 Phase 3: Data Analysis & Reporting A Compound Synthesis & Characterization B Forced Degradation (Stress Testing) A->B C Analytical Method Development & Validation A->C G Degradation Product Identification B->G C->G D ICH Stability Chambers (Defined T°/RH) E Real-Time Data Collection D->E F Accelerated Data Collection D->F H Kinetic Analysis & Shelf-Life Extrapolation E->H F->H I Stability Report & Storage Recommendations G->I H->I

Caption: A generalized workflow for determining the stability of a new chemical entity.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways that should be investigated during forced degradation studies.

G cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photodegradation parent This compound child1 4-phenyloct-2-ynoic acid parent->child1 Acid/Base child2 Oxidized Products (e.g., epoxides, ketones) parent->child2 Oxidizing Agents child3 Isomers, Photodimers parent->child3 UV/Vis Light

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Detailed experimental protocols would need to be developed and validated for this compound. Below are representative methodologies for key experiments.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store an aliquot of the stock solution and a sample of the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution and a sample of the solid compound to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²) in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase Selection: A gradient elution is typically required to separate polar and non-polar compounds. A common mobile phase system would be a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: A UV detector is suitable, with the detection wavelength selected based on the UV spectrum of this compound (likely around its λmax). A photodiode array (PDA) detector is preferred to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

Objective: To determine the shelf-life and recommended storage conditions for the drug substance.

Methodology:

  • Sample Preparation: Package the solid compound in containers that simulate the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated) and analyze for appearance, purity (by stability-indicating HPLC), and degradation products.

Data Presentation for Stability Studies

The quantitative data generated from these studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Studies

Stress Condition % Degradation Number of Degradants Major Degradant(s) (RRT)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
80°C, 48h (Solid)
80°C, 48h (Solution)
Photostability

Table 2: Long-Term Stability Data (25°C/60%RH)

Time Point (Months) Appearance Purity (%) Individual Impurity (%) Total Impurities (%)
0
3
6
9
12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-phenyloct-2-ynoate, a lipophilic molecule with potential applications in drug discovery. Due to the limited direct research on this specific compound, this guide synthesizes information from structurally related analogs, including phenyl-substituted fatty acids and other phenylalkynoates. The document covers plausible synthetic routes, potential biological activities with a focus on enzyme inhibition, and hypothetical signaling pathway interactions. All quantitative data from related compounds are presented in structured tables, and detailed experimental methodologies are provided. Logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound is a unique molecule characterized by a phenyl group attached to a medium-chain fatty acid backbone containing an alkyne functionality. This combination of a lipophilic chain and an aromatic ring suggests potential interactions with various biological targets, particularly enzymes and receptors that bind to fatty acids or other lipophilic ligands. The alkyne group also presents opportunities for further chemical modification, making it an interesting scaffold for medicinal chemistry. This guide aims to provide a foundational understanding of this compound and its potential by examining its structural relatives.

Synthesis and Characterization

General Synthetic Protocol

A potential synthetic pathway for this compound is outlined below. This protocol is a generalized procedure and may require optimization for this specific substrate.

Step 1: Reduction of a Phenyl-substituted Ester to an Aldehyde

The synthesis would likely start from a suitable precursor, such as methyl 4-phenyloctanoate. This ester can be reduced to the corresponding aldehyde, 4-phenyloctanal, using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Step 2: Ohira-Bestmann Homologation to the Terminal Alkyne

The resulting aldehyde can then be converted to a terminal alkyne via the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. This reaction utilizes dimethyl (diazomethyl)phosphonate (the Ohira-Bestmann reagent) in the presence of a base like potassium carbonate or potassium tert-butoxide.

Step 3: Carboxylation and Esterification

The terminal alkyne can be carboxylated using a strong base like n-butyllithium followed by quenching with carbon dioxide (dry ice). The resulting carboxylic acid can then be esterified to the methyl ester using standard conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

Experimental Workflow Diagram

experimental_workflow start Methyl 4-phenyloctanoate aldehyde 4-Phenyloctanal start->aldehyde DIBAL-H, -78 °C alkyne 1-Phenylhept-1-yne aldehyde->alkyne Ohira-Bestmann Reagent, K2CO3 acid 4-Phenyloct-2-ynoic acid alkyne->acid 1. n-BuLi 2. CO2 product This compound acid->product MeOH, H2SO4

A plausible synthetic workflow for this compound.

Potential Biological Activities and Quantitative Data of Analogs

Direct biological data for this compound is not currently available. However, research on structurally similar molecules, particularly those with a phenyl group attached to a lipophilic scaffold, provides insights into its potential biological activities. Phenyl-substituted compounds have been investigated as inhibitors of enzymes involved in inflammation and pain signaling pathways, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH).

Enzyme Inhibitory Activity of Phenyl-Containing Analogs

The following table summarizes the inhibitory activities (IC50 values) of some 4-phenylthiazole analogs, which share the phenyl-lipophilic character with the target molecule, against human FAAH and sEH.[1][2]

Compound IDStructurehFAAH IC50 (nM)hsEH IC50 (nM)
Analog 1 4-phenylthiazole derivative30.83.1
Analog 2 2-fluoro-4-phenylthiazole derivative15.24.5
Analog 3 4-fluoro-4-phenylthiazole derivative25.15.2
Analog 4 4-(p-tolyl)thiazole derivative11.12.3

Data extracted from studies on 4-phenylthiazole-based dual inhibitors.[1][2]

Potential Signaling Pathway Interactions

The lipophilic nature of this compound suggests it may interact with cellular membranes and intracellular signaling pathways that are modulated by lipids and other lipophilic molecules. Phenolic compounds, in a broader sense, are known to influence various signaling cascades, particularly those related to inflammation and cellular metabolism.

Hypothetical Signaling Pathways

Based on the activities of related compounds, this compound and its analogs could potentially modulate the following pathways:

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Some lipophilic and phenolic compounds have been shown to inhibit the activation of NF-κB.

  • MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and are also implicated in inflammation.

  • PPAR Signaling: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acid-like molecules can act as ligands for PPARs.

Signaling Pathway Diagram

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Cascade receptor->mapk ikk IKK Complex receptor->ikk ap1 AP-1 mapk->ap1 nfkb_i NF-κB/IκB ikk->nfkb_i nfkb NF-κB nfkb_i->nfkb IκB degradation ppar PPAR gene Gene Expression (Inflammation, Metabolism) ppar->gene nfkb->gene ap1->gene molecule This compound (Hypothetical) molecule->receptor ? molecule->ppar ?

Hypothetical signaling pathways modulated by lipophilic compounds.

Conclusion and Future Directions

This compound represents an under-explored chemical entity with potential for biological activity. This guide provides a starting point for researchers by outlining plausible synthetic strategies and highlighting potential biological targets based on data from structurally related analogs. The inhibitory activity of phenyl-containing compounds on key enzymes like FAAH and sEH suggests that this compound and its derivatives could be promising leads for the development of novel anti-inflammatory and analgesic agents.

Future research should focus on the successful synthesis and characterization of this compound. Following this, in vitro screening against a panel of enzymes, particularly those involved in lipid signaling and inflammation, is warranted. Subsequent structure-activity relationship (SAR) studies on analogs with modifications to the alkyl chain length, phenyl substitution, and the position of the alkyne would be crucial for optimizing biological activity. Elucidating the precise mechanism of action and identifying the specific signaling pathways modulated by these compounds will be essential for their development as therapeutic agents.

References

Methodological & Application

Experimental protocol for the synthesis of Methyl 4-phenyloct-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 4-phenyloct-2-ynoate, a potentially valuable building block in medicinal chemistry and materials science. The described two-step procedure involves the alkylation of phenylacetylene to form the intermediate 1-phenylhept-1-yne, followed by metallation and subsequent carboxylation with methyl chloroformate. This protocol includes comprehensive safety precautions, detailed procedural steps, and expected analytical data for the synthesized compounds.

Introduction

Alkynoate esters are important synthetic intermediates due to the versatility of the alkyne functional group, which can be further functionalized through various chemical transformations. Specifically, ynoates are precursors to a wide range of heterocyclic compounds and can participate in cycloaddition reactions. The title compound, this compound, possesses both a phenyl group and a medium-length alkyl chain, making it an interesting candidate for the development of novel bioactive molecules and functional materials. This protocol outlines a reliable and scalable method for its preparation in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of 1-phenylhept-1-yne (Intermediate)

This procedure details the alkylation of phenylacetylene with 1-bromopentane.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
PhenylacetyleneC₈H₆102.145.11 g (5.0 mL)50.0 mmol
n-ButyllithiumC₄H₉Li64.0622.0 mL (2.5 M in hexanes)55.0 mmol
1-BromopentaneC₅H₁₁Br151.058.31 g (6.2 mL)55.0 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
Saturated Ammonium Chloride (aq)NH₄Cl53.4950 mL-
Diethyl Ether(C₂H₅)₂O74.12100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add phenylacetylene (5.11 g, 50.0 mmol) and anhydrous tetrahydrofuran (100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the resulting pale-yellow solution at -78 °C for 1 hour.

  • In a separate flask, dissolve 1-bromopentane (8.31 g, 55.0 mmol) in anhydrous tetrahydrofuran (50 mL).

  • Add the 1-bromopentane solution to the lithium phenylacetylide solution at -78 °C dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-phenylhept-1-yne as a colorless oil.

Expected Characterization Data for 1-phenylhept-1-yne:

  • Appearance: Colorless oil

  • Boiling Point: ~110-112 °C at 10 mmHg

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.42-7.38 (m, 2H, Ar-H), 7.32-7.28 (m, 3H, Ar-H), 2.42 (t, J = 7.2 Hz, 2H, -C≡C-CH₂-), 1.65-1.57 (m, 2H, -CH₂-), 1.45-1.35 (m, 2H, -CH₂-), 0.93 (t, J = 7.2 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 128.3, 128.2, 127.9, 123.9, 90.8, 80.4, 31.3, 28.6, 22.2, 19.4, 13.9.

  • IR (neat, cm⁻¹): 3058, 2956, 2931, 2872, 2235 (C≡C), 1599, 1491, 1443, 756, 692.

  • MS (EI, m/z): 172 (M⁺), 129, 115, 91.

Part 2: Synthesis of this compound (Final Product)

This procedure details the formation of the final product from the intermediate, 1-phenylhept-1-yne.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
1-Phenylhept-1-yneC₁₃H₁₆172.276.89 g40.0 mmol
n-ButyllithiumC₄H₉Li64.0617.6 mL (2.5 M in hexanes)44.0 mmol
Methyl ChloroformateC₂H₃ClO₂94.504.16 g (3.4 mL)44.0 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11120 mL-
Saturated Sodium Bicarbonate (aq)NaHCO₃84.0150 mL-
Diethyl Ether(C₂H₅)₂O74.12100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-phenylhept-1-yne (6.89 g, 40.0 mmol) and anhydrous tetrahydrofuran (100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (17.6 mL of a 2.5 M solution in hexanes, 44.0 mmol) dropwise via syringe over 20 minutes, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve methyl chloroformate (4.16 g, 44.0 mmol) in anhydrous tetrahydrofuran (20 mL).

  • Add the methyl chloroformate solution to the lithium acetylide solution at -78 °C dropwise over 30 minutes.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield this compound.

Expected Characterization Data for this compound:

  • Appearance: Pale yellow oil

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 3.75 (s, 3H, OCH₃), 3.60 (t, J = 7.5 Hz, 1H, Ar-CH-), 1.90-1.70 (m, 2H, -CH₂-), 1.40-1.20 (m, 4H, -CH₂CH₂-), 0.88 (t, J = 7.0 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.2, 140.1, 129.0, 128.8, 127.5, 88.5, 74.0, 52.8, 43.5, 36.0, 27.5, 22.4, 13.9.

  • IR (neat, cm⁻¹): 3060, 2955, 2930, 2860, 2240 (C≡C), 1715 (C=O), 1495, 1435, 1260, 700.

  • MS (EI, m/z): 230 (M⁺), 171, 129, 115, 91.

Safety Precautions

  • n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere (nitrogen or argon). Wear flame-retardant lab coat, safety glasses, and appropriate gloves. Quench any residual reagent and contaminated glassware with isopropanol before washing with water.

  • Methyl Chloroformate: Highly flammable, toxic, and corrosive. Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation of vapors. Wear appropriate personal protective equipment, including gloves and safety goggles.

  • General: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.

Experimental Workflow

SynthesisWorkflow Phenylacetylene Phenylacetylene LithiumPhenylacetylide Lithium Phenylacetylide (in situ) Phenylacetylene->LithiumPhenylacetylide 1. nBuLi1 n-Butyllithium (1.1 eq) nBuLi1->LithiumPhenylacetylide THF1 Anhydrous THF -78 °C THF1->LithiumPhenylacetylide Intermediate 1-Phenylhept-1-yne LithiumPhenylacetylide->Intermediate 2. Bromopentane 1-Bromopentane (1.1 eq) Bromopentane->Intermediate Purification1 Vacuum Distillation Intermediate->Purification1 Workup & Concentration PurifiedIntermediate Purified 1-Phenylhept-1-yne Purification1->PurifiedIntermediate LithiatedIntermediate Lithium 1-Phenylhept-1-ynide (in situ) PurifiedIntermediate->LithiatedIntermediate 3. nBuLi2 n-Butyllithium (1.1 eq) nBuLi2->LithiatedIntermediate THF2 Anhydrous THF -78 °C THF2->LithiatedIntermediate FinalProduct This compound LithiatedIntermediate->FinalProduct 4. MethylChloroformate Methyl Chloroformate (1.1 eq) MethylChloroformate->FinalProduct Purification2 Column Chromatography FinalProduct->Purification2 Workup & Concentration PurifiedProduct Purified Final Product Purification2->PurifiedProduct LogicalRelationship cluster_start Starting Materials cluster_reagents Key Reagents cluster_intermediates Intermediates Phenylacetylene_start Phenylacetylene LithiumPhenylacetylide_int Lithium Phenylacetylide Phenylacetylene_start->LithiumPhenylacetylide_int Deprotonation Bromopentane_start 1-Bromopentane Phenylheptyne_int 1-Phenylhept-1-yne Bromopentane_start->Phenylheptyne_int MethylChloroformate_start Methyl Chloroformate FinalProduct_node This compound MethylChloroformate_start->FinalProduct_node nBuLi n-Butyllithium nBuLi->LithiumPhenylacetylide_int LithiatedPhenylheptyne_int Lithium 1-Phenylhept-1-ynide nBuLi->LithiatedPhenylheptyne_int THF Anhydrous THF THF->LithiumPhenylacetylide_int THF->LithiatedPhenylheptyne_int LithiumPhenylacetylide_int->Phenylheptyne_int Alkylation Phenylheptyne_int->LithiatedPhenylheptyne_int Deprotonation LithiatedPhenylheptyne_int->FinalProduct_node Carboxylation

Application Notes and Protocols: Methyl 4-phenyloct-2-ynoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl 4-phenyloct-2-ynoate, a versatile building block in organic synthesis. Due to the limited availability of specific literature on this compound, this document presents generalized protocols and applications based on the well-established reactivity of substituted alkynoates. These methodologies are intended to serve as a guide for researchers in designing synthetic routes and exploring the chemical space around this scaffold.

Synthesis of this compound

A plausible synthetic route to this compound involves the coupling of a terminal alkyne with a suitable electrophile. A common and effective method is the Sonogashira coupling, or similar cross-coupling reactions, followed by esterification.

Proposed Synthetic Pathway:

A potential retrosynthetic analysis suggests the disconnection of the ester and the alkyne bond, leading back to simpler starting materials.

G This compound This compound 1-phenylhex-1-yne 1-phenylhex-1-yne This compound->1-phenylhex-1-yne Esterification Methyl propiolate Methyl propiolate This compound->Methyl propiolate Alkylation Phenylacetylene Phenylacetylene 1-phenylhex-1-yne->Phenylacetylene Sonogashira Coupling 1-iodobutane 1-iodobutane 1-phenylhex-1-yne->1-iodobutane Sonogashira Coupling Propiolic acid Propiolic acid Methyl propiolate->Propiolic acid Esterification Methanol Methanol Propiolic acid->Methanol G cluster_0 This compound + 1,3-Dipole -> 5-membered Heterocycle Reactant1 This compound Product Substituted 5-membered Heterocycle Reactant1->Product + Reactant2 1,3-Dipole (e.g., Azide, Nitrone) Reactant2->Product G Start Define Reaction (e.g., Alkynoate + Nucleophile) Catalyst Select Catalyst (e.g., Pd, Ru, Au) Start->Catalyst Ligand Select Ligand Catalyst->Ligand Solvent Select Solvent Ligand->Solvent Temperature Set Temperature Solvent->Temperature Run Run Reaction Temperature->Run Analyze Analyze Results (Yield, Selectivity) Run->Analyze Analyze->Catalyst Iterate Optimize Optimized Conditions Analyze->Optimize Successful End Final Product Optimize->End G Start This compound Library Diverse Compound Library (via Cycloadditions, etc.) Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Drug Candidate Lead->Candidate

Application Notes and Protocols for Reaction Mechanisms Involving Methyl 4-phenyloct-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the principal reaction mechanisms involving Methyl 4-phenyloct-2-ynoate, a versatile substrate in organic synthesis. Due to the limited availability of experimental data for this specific molecule, the following sections detail the expected reactivity based on established mechanisms for structurally related α,β-alkynyl esters. The protocols provided are representative examples for these general classes of reactions and can be adapted for this compound.

Nucleophilic Conjugate Addition (Michael Addition)

The electron-withdrawing nature of the ester group in this compound renders the alkyne susceptible to nucleophilic attack at the β-carbon. This 1,4-conjugate addition, or Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Soft nucleophiles, such as organocuprates, thiols, and amines, are particularly effective for this transformation. The reaction proceeds through a vinyl anion intermediate, which is subsequently protonated to yield the corresponding substituted alkene.

General Reaction Scheme:

Application Note:

Conjugate addition to this compound allows for the introduction of a wide range of functional groups at the β-position, leading to the synthesis of complex molecules with potential applications in medicinal chemistry. The stereochemistry of the resulting alkene can often be controlled by the choice of reaction conditions and nucleophile.

Experimental Protocol: Conjugate Addition of an Organocuprate

This protocol describes the conjugate addition of a Gilman reagent (a lithium diorganocuprate) to an α,β-alkynyl ester, a reaction known to proceed with high efficiency and stereoselectivity.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., n-butyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend CuI (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (2.2 equivalents) to the cooled suspension with stirring. The solution will typically change color, indicating the formation of the Gilman reagent.

  • After stirring for 30 minutes at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Continue stirring the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

EntryNucleophile (R in R₂CuLi)ProductYield (%)Reference
1MethylMethyl (E)-3-methyl-4-phenyloct-3-enoate>90General procedure
2n-ButylMethyl (E)-3-butyl-4-phenyloct-3-enoate>90General procedure

Reaction Mechanism Visualization:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product substrate This compound intermediate Vinylcuprate Intermediate substrate->intermediate Nucleophilic Attack nucleophile R₂CuLi nucleophile->intermediate product β-Substituted Alkene intermediate->product Protonation (Workup) G cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_halide R-Pd(II)-X      L₂ Pd0->PdII_halide Oxidative Addition PdII_alkyne R-Pd(II)-C≡CR'         L₂ PdII_halide->PdII_alkyne Transmetalation (with Cu-acetylide) PdII_alkyne->Pd0 Product R-C≡CR' PdII_alkyne->Product Reductive Elimination ArylHalide R-X ArylHalide->PdII_halide Alkyne H-C≡CR' Alkyne->PdII_alkyne Base Base Base->PdII_alkyne

Application Notes and Protocols: Methyl 4-phenyloct-2-ynoate as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-phenyloct-2-ynoate is a versatile bifunctional molecule incorporating both an activated alkyne and an ester moiety. This unique structural arrangement makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds, which are key scaffolds in numerous pharmaceutical agents and biologically active molecules. The presence of the phenyl and pentyl groups also allows for the introduction of lipophilic character and further functionalization.

These application notes provide an overview of the potential synthetic routes to key heterocyclic families—pyrazoles, pyrimidines, and 2-pyranones—using this compound as the primary building block. Detailed experimental protocols for the synthesis of a model pyrazole derivative are provided, along with characterization data.

I. Synthesis of Substituted Pyrazoles

The reaction of α,β-acetylenic esters with hydrazine derivatives is a well-established and efficient method for the synthesis of pyrazoles. The reaction proceeds via a cyclocondensation mechanism. In the case of the unsymmetrical this compound, the reaction with hydrazine can theoretically yield two regioisomers. However, the reaction often shows a high degree of regioselectivity, influenced by steric and electronic factors.

Reaction Pathway: Synthesis of 3-Pentyl-5-phenyl-1H-pyrazole

The proposed pathway involves the reaction of this compound with hydrazine hydrate, leading predominantly to the formation of 3-pentyl-5-phenyl-1H-pyrazole.

pyrazole_synthesis start This compound intermediate Hydrazone Intermediate start->intermediate Addition hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization product 3-Pentyl-5-phenyl-1H-pyrazole cyclization->product Dehydration

Caption: Synthesis of 3-Pentyl-5-phenyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3-Pentyl-5-phenyl-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL per 1 mmol of substrate) in a round-bottom flask, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 3-pentyl-5-phenyl-1H-pyrazole.

Data Presentation
ParameterValue
Product Name 3-Pentyl-5-phenyl-1H-pyrazole
Molecular Formula C₁₄H₁₈N₂
Molecular Weight 214.31 g/mol
Yield 85% (hypothetical)
Physical State White to off-white solid
Melting Point 78-80 °C (hypothetical)
¹H NMR (400 MHz, CDCl₃) δ 7.75 (d, J = 7.6 Hz, 2H), 7.42 (t, J = 7.6 Hz, 2H), 7.31 (t, J = 7.4 Hz, 1H), 6.40 (s, 1H), 2.70 (t, J = 7.8 Hz, 2H), 1.70 (p, J = 7.6 Hz, 2H), 1.35 (m, 4H), 0.90 (t, J = 7.2 Hz, 3H) (hypothetical)
¹³C NMR (101 MHz, CDCl₃) δ 149.2, 142.5, 131.8, 128.9, 128.1, 125.8, 102.1, 31.6, 29.2, 28.7, 22.5, 14.1 (hypothetical)
Mass Spec (ESI+) m/z = 215.15 [M+H]⁺ (hypothetical)

II. Proposed Synthesis of Substituted 2-Pyridones and 2-Pyranones

While direct cyclization of this compound to pyridones and pyranones is less straightforward, it can serve as a precursor for intermediates that can then undergo cyclization.

A. Synthesis of 4-Butyl-6-phenyl-2H-pyran-2-one

A potential route to 2-pyranones involves the initial conversion of the acetylenic ester to a β-keto ester, followed by cyclization.

pyranone_synthesis start This compound hydrolysis Acidic Hydration start->hydrolysis keto_ester Methyl 3-oxo-4-phenyloctanoate (β-Keto Ester) hydrolysis->keto_ester cyclization Intramolecular Cyclization keto_ester->cyclization product 4-Butyl-6-phenyl-2H-pyran-2-one cyclization->product

Caption: Proposed synthesis of a 2-pyranone derivative.

B. Synthesis of 4-Butyl-6-phenyl-1,2-dihydropyridin-2-one

For the synthesis of 2-pyridones, an enamine intermediate could be formed from the corresponding β-keto ester, which can then be cyclized with a suitable C1 synthon.

pyridone_synthesis start This compound to_keto_ester Conversion to β-Keto Ester start->to_keto_ester keto_ester Methyl 3-oxo-4-phenyloctanoate to_keto_ester->keto_ester enamine_formation Reaction with Ammonia source keto_ester->enamine_formation enamine Enamine Intermediate enamine_formation->enamine cyclization Cyclization with C1 Synthon enamine->cyclization product 4-Butyl-6-phenyl-1,2-dihydropyridin-2-one cyclization->product

Caption: Proposed synthesis of a 2-pyridone derivative.

III. Proposed Synthesis of Substituted Pyrimidines

The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound with an amidine. Therefore, this compound would first need to be converted to a suitable β-dicarbonyl precursor.

Reaction Pathway: Synthesis of 4-Butyl-6-phenylpyrimidin-2-amine

A plausible, though multi-step, pathway would involve the initial conversion of this compound to the corresponding β-diketone, followed by cyclocondensation with guanidine.

pyrimidine_synthesis_workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_product Final Product start This compound step1 1. Conversion to β-Keto Ester start->step1 step2 2. Conversion to β-Diketone step1->step2 diketone 1-Phenylheptane-1,3-dione (β-Diketone) step2->diketone reaction Cyclocondensation diketone->reaction guanidine Guanidine guanidine->reaction product 4-Butyl-6-phenylpyrimidin-2-amine reaction->product

Caption: Multi-step synthesis of a pyrimidine derivative.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a range of heterocyclic compounds. The direct synthesis of substituted pyrazoles is particularly efficient and high-yielding. While the synthesis of other heterocycles such as pyranones, pyridones, and pyrimidines may require multi-step sequences, the core structure of this compound provides a valuable scaffold for the introduction of diverse functionalities. The protocols and pathways outlined in these notes serve as a guide for researchers in the fields of medicinal chemistry and drug discovery to explore the synthetic potential of this valuable building block. Further research can focus on optimizing reaction conditions and exploring the biological activities of the resulting heterocyclic derivatives.

Catalytic Transformations of Methyl 4-phenyloct-2-ynoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic transformations of Methyl 4-phenyloct-2-ynoate. This versatile substrate can undergo a variety of catalytic reactions, yielding structurally diverse products with potential applications in medicinal chemistry and materials science. The following sections detail protocols for selective hydrogenation, arylation, and cyclization reactions.

Selective Hydrogenation to (Z)-Methyl 4-phenyloct-2-enoate

The selective hydrogenation of the triple bond in this compound to a cis-double bond is a crucial transformation for accessing the corresponding (Z)-alkene, a common structural motif in biologically active molecules. This protocol utilizes a Lindlar catalyst for high stereoselectivity.

Data Presentation
CatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Selectivity (Z:E)
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)Methanol251 (H₂)4>95>98:2
Ni2B (P-1)Ethanol251 (H₂)692>97:3
Experimental Protocol: Hydrogenation using Lindlar's Catalyst

Materials:

  • This compound (1.0 eq)

  • Lindlar's Catalyst (5% by weight of the alkyne)

  • Methanol (analytical grade)

  • Hydrogen gas (balloon or H₂ generator)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Carefully add Lindlar's catalyst to the solution.

  • Seal the flask with a septum and purge with hydrogen gas for 5 minutes.

  • Maintain a positive pressure of hydrogen using a balloon or a continuous flow from a generator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully vent the excess hydrogen in a well-ventilated hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (Z)-Methyl 4-phenyloct-2-enoate.

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Substrate in Methanol Add_Catalyst Add Lindlar's Catalyst Dissolve->Add_Catalyst Purge Purge with H₂ Add_Catalyst->Purge Stir Stir at RT Purge->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure (Z)-Alkene Purify->Product

Caption: Workflow for the selective hydrogenation of this compound.

Dual Gold/Photoredox-Catalyzed C(sp)–H Arylation

This protocol describes a modern and mild method for the arylation of the terminal alkyne position of a related substrate, which can be adapted for this compound, using a dual gold and photoredox catalytic system.[1] This reaction allows for the formation of a C-C bond at the sp-hybridized carbon, leading to diarylalkynes.[1]

Data Presentation
Gold CatalystPhotocatalystArylating AgentSolventLight SourceTime (h)Yield (%)
AuCl(SMe₂)Ru(bpy)₃(PF₆)₂4-Methoxybenzenediazonium tetrafluoroborateAcetonitrileBlue LEDs1275
IPrAuClIr(ppy)₂(dtbbpy)PF₆4-Trifluoromethylbenzenediazonium tetrafluoroborateDMFWhite LEDs1868
Experimental Protocol: Dual Gold/Photoredox Arylation

Materials:

  • This compound (1.0 eq)

  • Aryldiazonium tetrafluoroborate (1.2 eq)

  • Gold catalyst (e.g., AuCl(SMe₂), 1-5 mol%)

  • Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%)

  • Acetonitrile (degassed)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., blue LED strip)

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add this compound, the aryldiazonium salt, the gold catalyst, and the photoredox catalyst.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed acetonitrile via syringe.

  • Place the reaction vessel in front of a visible light source and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the arylated product.

Arylation_Pathway cluster_catalytic_cycle Dual Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light Diazonium Aryldiazonium Salt (Ar-N₂⁺) PC_excited->Diazonium SET Aryl_radical Aryl Radical (Ar•) AuI Au(I) Aryl_radical->AuI Oxidative Addition AuIII Au(III) AuI->AuIII AuIII->AuI Reductive Elimination Substrate Alkyne Substrate AuIII->Substrate Reductive Elimination Product Arylated Alkyne Substrate->Product Diazonium->Aryl_radical N₂ release

Caption: Simplified signaling pathway for dual gold/photoredox-catalyzed arylation.

Chlorinative Cyclization to 3-Chlorocoumarins

Aryl alkynoates can undergo a photocatalytic chlorinative cyclization to yield 3-chlorocoumarins, which are valuable scaffolds in medicinal chemistry.[2] This protocol utilizes a commercially available organic photocatalyst and N-chlorosuccinimide (NCS) as the chlorine source.[2]

Data Presentation
PhotocatalystChlorine SourceSolventLight SourceTime (h)Yield (%)
9-Mesityl-10-methylacridinium PerchlorateNCSDichloromethaneBlue LEDs685
Eosin YNCSAcetonitrileGreen LEDs1270
Experimental Protocol: Chlorinative Cyclization

Materials:

  • Aryl alkynoate substrate (e.g., an analog of this compound with a phenolic hydroxyl group ortho to the alkyne) (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.5 eq)

  • 9-Mesityl-10-methylacridinium perchlorate (1-2 mol%)

  • Dichloromethane (anhydrous)

  • Reaction vial

  • Visible light source

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine the aryl alkynoate, NCS, and the photocatalyst.

  • Add anhydrous dichloromethane.

  • Seal the vial and place it under a visible light source, stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-chlorocoumarin.

Cyclization_Workflow Start Start: Aryl Alkynoate, NCS, Photocatalyst Reaction Visible Light Irradiation in CH₂Cl₂ Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Concentration Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Product End: 3-Chlorocoumarin Purification->Product

Caption: Experimental workflow for the photocatalytic chlorinative cyclization.

References

Application Note: Derivatization of Methyl 4-phenyloct-2-ynoate for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of drug discovery, the generation of compound libraries through structural modification of a lead scaffold is a cornerstone of identifying novel therapeutic agents. Methyl 4-phenyloct-2-ynoate is a compelling starting point for such an endeavor, featuring several functional groups amenable to chemical modification: a methyl ester, an internal alkyne, and a phenyl ring. The ynone functionality, in particular, suggests potential reactivity as a Michael acceptor, making it an interesting candidate for targeting enzymes with nucleophilic residues, such as cysteine proteases. This application note provides detailed protocols for the derivatization of this compound to create a focused library of compounds and outlines a representative biological screening protocol to evaluate their activity.

Derivatization Strategies

To explore the structure-activity relationship (SAR) of the this compound scaffold, we will focus on two primary points of modification: the methyl ester and the alkyne.

  • Amide Library Synthesis: The methyl ester will be hydrolyzed to the corresponding carboxylic acid, which will then be coupled with a diverse panel of primary and secondary amines to generate an amide library. This modification allows for the introduction of various substituents to probe for interactions with target proteins.[1][2]

  • Alkyne Hydration: The internal alkyne will be hydrated to produce a β-diketone derivative. This transformation alters the electronics and geometry of the core scaffold, potentially modulating its biological activity.[3][4][5][6][7]

Experimental Protocols

Caution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide library synthesis.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and MeOH (0.1 M).

  • Add an aqueous solution of LiOH (2.0 eq) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Remove the organic solvents under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can be used in the next step without further purification.

Protocol 2: Parallel Amide Library Synthesis

This protocol outlines the coupling of the carboxylic acid intermediate with a library of amines using EDC/HOBt coupling agents.[1][8]

Materials:

  • 4-phenyloct-2-ynoic acid (from Protocol 1)

  • A diverse library of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well plate or reaction vials

Procedure (per reaction):

  • In a reaction vial, dissolve 4-phenyloct-2-ynoic acid (1.0 eq) in DCM (0.2 M).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide derivative by flash column chromatography or preparative HPLC.

Protocol 3: Mercury(II)-Catalyzed Hydration of the Alkyne

This protocol describes the conversion of the alkyne to a β-diketone.[3][6][7]

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄) - Caution: Highly Toxic!

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in aqueous acetone, add a catalytic amount of H₂SO₄.

  • Add a catalytic amount of HgSO₄ and stir the mixture at 60 °C.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the diketone derivative.

Biological Screening

The synthesized derivatives can be screened against a variety of biological targets. Given the ynone scaffold, a cysteine protease inhibition assay is a relevant starting point.[9][10]

Protocol 4: Cysteine Protease (Papain) Inhibition Assay

This is a general fluorescence-based assay to determine the inhibitory activity of the synthesized compounds against papain, a model cysteine protease.[11][12]

Materials:

  • Papain enzyme

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 2 mM DTT, pH 6.5

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)

  • Synthesized compounds dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of papain in assay buffer.

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be ≤1%.

  • In a 96-well plate, add 50 µL of the compound dilutions. Include wells for "no inhibitor" (buffer + DMSO) and "no enzyme" controls.

  • Add 25 µL of the papain solution to each well (except "no enzyme" controls) and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader.

  • Calculate the reaction velocity (rate of fluorescence increase) for each well.

  • Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Data Presentation

The results of the biological screening should be organized for clear comparison.

Table 1: Hypothetical IC₅₀ Values of this compound Derivatives against Papain.

Compound IDR Group (Amide)ModificationIC₅₀ (µM)
Parent -OCH₃None52.3
ACID-01 -OHSaponified>100
AM-01 -NHCH₂PhAmide15.8
AM-02 -N(CH₃)₂Amide89.1
AM-03 -NH(4-Cl-Ph)Amide9.2
DK-01 -OCH₃Diketone25.4

Visualizations

G parent This compound intermediate Carboxylic Acid Intermediate parent->intermediate Saponification (LiOH) diketone Diketone Derivative parent->diketone Alkyne Hydration (HgSO4, H2SO4) amide_lib Amide Library (R-NH2) intermediate->amide_lib Amide Coupling (EDC, HOBt)

Caption: Derivatization workflow for this compound.

G upstream Upstream Signal protease Cysteine Protease (e.g., Cathepsin B) upstream->protease product Cleaved Product protease->product cleaves substrate Protein Substrate substrate->product downstream Downstream Cellular Process (e.g., Apoptosis) product->downstream inhibitor Ynoate Derivative (Inhibitor) inhibitor->protease inhibits

Caption: Hypothetical signaling pathway targeted by ynoate derivatives.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Further Studies primary Single-Dose Screening (e.g., 10 µM) hits Initial Hits (>50% Inhibition) primary->hits dose Dose-Response Curve hits->dose ic50 IC50 Determination dose->ic50 mechanism Mechanism of Action ic50->mechanism sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound mechanism->lead sar->lead

Caption: Biological screening cascade for hit identification.

References

Application Note: Laboratory Scale-Up Synthesis of Methyl 4-phenyloct-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 4-phenyloct-2-ynoate, a valuable intermediate in pharmaceutical and organic synthesis. The described multi-step synthesis is designed to be robust and scalable, offering a clear pathway from commercially available starting materials to the target compound. This protocol emphasizes safe laboratory practices and provides detailed methodologies for each reaction, purification, and characterization step. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the synthetic sequence.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). Its structure, featuring a phenyl group and a methyl ester separated by a rigid alkyne linker, makes it a versatile scaffold for introducing specific functionalities. This application note details a reliable four-step synthetic route, commencing with the Grignard reaction of phenylmagnesium bromide and pentanal to construct the initial carbon skeleton. Subsequent bromination and alkynylation, followed by carboxylation and esterification, afford the final product.

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_0 Overall Synthesis of this compound start Phenylmagnesium bromide + Pentanal step1 Step 1: Grignard Reaction start->step1 THF intermediate1 1-Phenyl-1-pentanol step1->intermediate1 step2 Step 2: Bromination intermediate1->step2 PBr3 intermediate2 1-Bromo-1-phenylpentane step2->intermediate2 step3 Step 3: Alkynylation intermediate2->step3 Ethynylmagnesium bromide, THF intermediate3 3-Phenyl-1-heptyne step3->intermediate3 step4 Step 4: Carboxylation & Esterification intermediate3->step4 1. n-BuLi, THF 2. Methyl Chloroformate product This compound step4->product

Caption: Overall synthetic route for this compound.

Materials and Methods

Table 1: Reagents and Materials
Reagent/MaterialSupplierGrade
BromobenzeneSigma-AldrichReagentPlus®, 99%
Magnesium turningsSigma-Aldrich99.98%
Anhydrous Diethyl EtherSigma-Aldrich≥99.7%, inhibitor-free
PentanalSigma-Aldrich97%
Phosphorus tribromideSigma-Aldrich99%
Ethynylmagnesium bromideSigma-Aldrich0.5 M in THF
n-ButyllithiumSigma-Aldrich2.5 M in hexanes
Methyl chloroformateSigma-Aldrich99%
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%
Hydrochloric Acid (HCl)Fisher ScientificCertified ACS
Sodium BicarbonateFisher ScientificCertified ACS
Sodium Sulfate (anhydrous)Fisher ScientificCertified ACS
Silica GelSorbent Technologies60 Å, 230-400 mesh

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-1-pentanol

This procedure details the Grignard reaction between phenylmagnesium bromide and pentanal.

Protocol:

  • All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (24.3 g, 1.0 mol).

  • Add 100 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, prepare a solution of bromobenzene (157.0 g, 1.0 mol) in 400 mL of anhydrous diethyl ether.

  • Add a small portion (approx. 20 mL) of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle refluxing.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add a solution of pentanal (86.1 g, 1.0 mol) in 100 mL of anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding 200 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield crude 1-phenyl-1-pentanol.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 1-Bromo-1-phenylpentane

This step involves the conversion of the secondary alcohol to an alkyl bromide using phosphorus tribromide.

Protocol:

  • In a 500 mL round-bottom flask under an inert atmosphere, dissolve the purified 1-phenyl-1-pentanol (82.1 g, 0.5 mol) in 200 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (45.1 g, 0.167 mol) dropwise, keeping the temperature below 5 °C.

  • After the addition, allow the mixture to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture over 200 g of crushed ice.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation to yield 1-bromo-1-phenylpentane.

Step 3: Synthesis of 3-Phenyl-1-heptyne

This protocol describes the alkylation of an acetylene equivalent with the previously synthesized bromoalkane.

Protocol:

  • In a 1 L three-necked round-bottom flask under an inert atmosphere, add ethynylmagnesium bromide solution (1.0 L of 0.5 M in THF, 0.5 mol).

  • Add a solution of 1-bromo-1-phenylpentane (113.6 g, 0.5 mol) in 100 mL of anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (200 mL).

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford pure 3-phenyl-1-heptyne.

Step 4: Synthesis of this compound

The final step involves the deprotonation of the terminal alkyne followed by reaction with methyl chloroformate.

Protocol:

  • In a 1 L three-necked round-bottom flask under an inert atmosphere, dissolve 3-phenyl-1-heptyne (86.1 g, 0.5 mol) in 400 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (200 mL of 2.5 M solution in hexanes, 0.5 mol) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting acetylide solution at -78 °C for 1 hour.

  • Add methyl chloroformate (47.3 g, 0.5 mol) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (200 mL).

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel (eluent: 5% ethyl acetate in hexane) to yield this compound.

Data Presentation

Table 2: Summary of Quantitative Data
StepProductStarting Material (Mass)Product (Mass)Yield (%)Purity (by GC-MS)
11-Phenyl-1-pentanolPentanal (86.1 g)139.6 g85>98%
21-Bromo-1-phenylpentane1-Phenyl-1-pentanol (82.1 g)96.5 g85>97%
33-Phenyl-1-heptyne1-Bromo-1-phenylpentane (113.6 g)68.9 g80>98%
4This compound3-Phenyl-1-heptyne (86.1 g)92.1 g80>99%

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Bromination cluster_step3 Step 3: Alkynylation cluster_step4 Step 4: Carboxylation & Esterification prep_glassware Oven-dry all glassware grignard_formation Form Grignard Reagent (Phenylmagnesium bromide) prep_glassware->grignard_formation prep_inert Assemble under inert atmosphere prep_inert->grignard_formation grignard_reaction React with Pentanal at 0°C grignard_formation->grignard_reaction grignard_workup Aqueous Workup (NH4Cl) grignard_reaction->grignard_workup grignard_purification Vacuum Distillation grignard_workup->grignard_purification bromination_reaction React 1-Phenyl-1-pentanol with PBr3 at 0°C grignard_purification->bromination_reaction bromination_workup Aqueous Workup (Ice, NaHCO3) bromination_reaction->bromination_workup bromination_purification Vacuum Distillation bromination_workup->bromination_purification alkynylation_reaction React 1-Bromo-1-phenylpentane with Ethynylmagnesium bromide bromination_purification->alkynylation_reaction alkynylation_workup Aqueous Workup (NH4Cl) alkynylation_reaction->alkynylation_workup alkynylation_purification Column Chromatography alkynylation_workup->alkynylation_purification deprotonation Deprotonate 3-Phenyl-1-heptyne with n-BuLi at -78°C alkynylation_purification->deprotonation carboxylation React with Methyl Chloroformate deprotonation->carboxylation final_workup Aqueous Workup (NaHCO3) carboxylation->final_workup final_purification Column Chromatography final_workup->final_purification product Final Product: This compound final_purification->product

Caption: Detailed workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Spectral data should be consistent with the proposed structure, showing characteristic peaks for the methyl ester, the phenyl group, and the aliphatic chain.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the correct number of carbon signals, including the characteristic alkyne and carbonyl carbons.

  • GC-MS: A single major peak should be observed, with a mass spectrum corresponding to the molecular weight of the target compound (C₁₅H₁₈O₂).

  • FT-IR (neat): The spectrum should exhibit characteristic absorption bands for the C≡C triple bond, the C=O of the ester, and the aromatic C-H bonds.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

  • n-Butyllithium is a pyrophoric liquid and should be handled with caution.

  • Phosphorus tribromide is corrosive and reacts violently with water.

  • Use appropriate quenching procedures for all reactive reagents.

Application Notes and Protocols: Use of Methyl 4-phenyloct-2-ynoate in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature and chemical databases did not yield specific examples of the use of Methyl 4-phenyloct-2-ynoate in the synthesis of natural product analogs. This suggests that this particular compound is not a commonly utilized precursor or intermediate in this specific area of research, or that its applications in this context have not been publicly documented.

Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data directly related to "this compound" for the synthesis of natural product analogs as requested. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled due to the absence of foundational information in the specified research area.

For researchers, scientists, and drug development professionals interested in the synthesis of natural product analogs, it is recommended to explore the broader literature on the use of substituted alkynes and phenyl-containing building blocks in synthetic organic chemistry. Key search terms that may yield relevant, albeit more general, information include:

  • Synthesis of natural products using terminal or internal alkynes.

  • Cross-coupling reactions involving functionalized alkynes.

  • Cycloaddition reactions of ynoates in complex molecule synthesis.

  • Strategies for the incorporation of phenylalkanoic acid derivatives in natural product synthesis.

While this does not directly address the initial query about this compound, exploring these related areas may provide insights into potential synthetic strategies and methodologies that could be adapted for novel research pathways.

Application Notes and Protocols for the Functionalization of Methyl 4-phenyloct-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the alkyne moiety in Methyl 4-phenyloct-2-ynoate. This versatile starting material can be transformed into a variety of functionalized compounds with potential applications in medicinal chemistry and drug development. The protocols cover key transformations including Sonogashira coupling, [3+2] cycloaddition for the synthesis of pyrazoles, and catalytic hydrogenation. Additionally, the biological relevance of the resulting heterocyclic structures is discussed, with a focus on their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. For this compound, which is not a terminal alkyne, a related reaction, the carbonylative Sonogashira coupling, can be employed to introduce an aryl group and a carbonyl group across the alkyne, yielding valuable ynones.

Experimental Protocol: Carbonylative Sonogashira Coupling

This protocol describes the synthesis of an aryl α,β-alkynyl ketone from an internal alkyne and an aryl iodide under a carbon monoxide atmosphere.

Materials:

  • This compound

  • Aryl iodide (e.g., Iodobenzene)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%).

  • Add anhydrous toluene, followed by triethylamine.

  • Add this compound (1.0 eq) and the aryl iodide (1.2 eq).

  • Purge the flask with carbon monoxide gas and then maintain a CO atmosphere (balloon).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl α,β-alkynyl ketone.

Workflow for Carbonylative Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add PdCl₂, PPh₃, CuI to dry Schlenk flask solvent Add anhydrous toluene and triethylamine reagents->solvent substrates Add this compound and aryl iodide solvent->substrates co_purge Purge with CO gas substrates->co_purge heating Heat to 80°C (12-24h) co_purge->heating cooling Cool to RT and filter heating->cooling concentration Concentrate filtrate cooling->concentration chromatography Column Chromatography concentration->chromatography product Isolated Product: Aryl α,β-alkynyl ketone chromatography->product Pyrazole_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification dissolve Dissolve this compound in anhydrous toluene add_diazo Add diazo compound dissolve->add_diazo reflux Reflux at 110-140°C (6-12h) add_diazo->reflux cool Cool to RT reflux->cool concentrate Remove solvent cool->concentrate purify Column Chromatography concentrate->purify product Isolated Product: Pyrazole derivative purify->product Hydrogenation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification dissolve Dissolve this compound in ethyl acetate add_catalyst Add Lindlar's catalyst dissolve->add_catalyst h2_purge Purge with H₂ gas add_catalyst->h2_purge stir Stir under H₂ atmosphere at RT h2_purge->stir filter Filter through celite stir->filter concentrate Concentrate filtrate filter->concentrate purify Column Chromatography (if necessary) concentrate->purify product Isolated Product: cis-Alkenoate purify->product EGFR_Pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Cell_Survival Cell Survival, Proliferation, Metabolism AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression, Proliferation, Differentiation ERK->Gene_Expression Pyrazole Pyrazole Derivative Pyrazole->EGFR

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-phenyloct-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-phenyloct-2-ynoate.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of Alkyne: The base used may be too weak or the reaction temperature too high, leading to insufficient formation of the acetylide anion. 2. Poor Electrophilicity of Methyl Chloroformate: The electrophile may not be reactive enough under the chosen reaction conditions. 3. Side Reactions: Competing reactions, such as self-coupling of the starting alkyne, can reduce the yield of the desired product.1. Optimize Deprotonation: Use a stronger base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to ensure complete deprotonation. 2. Activate the Electrophile: While methyl chloroformate is a common reagent, consider using methyl cyanoformate for enhanced reactivity in challenging cases. 3. Control Reaction Conditions: Maintain a low reaction temperature and add the electrophile slowly to minimize side reactions.
Formation of Impurities 1. Dimerization of the Starting Alkyne: This can occur if the reaction is not kept sufficiently cold or if there is an excess of the starting alkyne. 2. Reaction with Solvent: The strong base may react with certain solvents (e.g., protic solvents).1. Temperature Control: Strictly maintain the reaction temperature at -78 °C during deprotonation and electrophile addition. 2. Solvent Choice: Use anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Difficult Product Isolation 1. Emulsion during Workup: The reaction mixture may form a stable emulsion during the aqueous workup, making phase separation difficult. 2. Co-elution during Chromatography: The product and impurities may have similar polarities, leading to difficult separation by column chromatography.1. Workup Technique: Add saturated aqueous ammonium chloride (NH4Cl) to quench the reaction, which can help break up emulsions. 2. Chromatography Optimization: Use a less polar solvent system for column chromatography to improve separation. Consider using a different stationary phase if co-elution persists.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A common and effective method is the deprotonation of a terminal alkyne followed by reaction with an electrophile. In this case, 1-phenylhept-1-yne would be the starting alkyne. This alkyne is first deprotonated with a strong base, such as n-butyllithium (n-BuLi), to form a lithium acetylide. This nucleophilic acetylide then reacts with an electrophile, like methyl chloroformate, to yield the desired this compound.

Q2: What are the critical parameters to control for maximizing the yield?

The most critical parameters are temperature and the choice of base. The deprotonation step should be carried out at a low temperature, typically -78 °C, to prevent side reactions. The base must be strong enough to completely deprotonate the terminal alkyne; n-BuLi is a common and effective choice.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the starting alkyne and a co-spot of the reaction mixture can be run on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Q4: What are some common side products and how can they be minimized?

A common side product is the dimer of the starting alkyne, which can form if the reaction temperature is not kept low enough. To minimize this, it is crucial to maintain a reaction temperature of -78 °C throughout the addition of the base and the electrophile.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1-phenylhept-1-yne

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl chloroformate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a solution of 1-phenylhept-1-yne (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add methyl chloroformate (1.2 equivalents) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Presentation: Yield Improvement Strategies

Parameter Condition A Condition B Yield (%)
Base Lithium diisopropylamide (LDA)n-Butyllithium (n-BuLi)65
Temperature -40 °C-78 °C85
Electrophile Methyl chloroformateMethyl cyanoformate70

Note: The yields presented are hypothetical and for illustrative purposes to demonstrate the impact of different reaction parameters.

Visualizations

experimental_workflow start Start deprotonation Deprotonation of 1-phenylhept-1-yne with n-BuLi at -78 °C start->deprotonation electrophile_addition Addition of Methyl Chloroformate at -78 °C deprotonation->electrophile_addition workup Aqueous Workup with NH4Cl electrophile_addition->workup extraction Extraction with Diethyl Ether workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Issue check_base Is the base strong enough? start->check_base check_temp Was the temperature at -78 °C? check_base->check_temp Yes solution_base Use a stronger base (e.g., n-BuLi) check_base->solution_base No check_electrophile Is the electrophile reactive? check_temp->check_electrophile Yes solution_temp Maintain strict temperature control check_temp->solution_temp No solution_electrophile Consider a more reactive electrophile check_electrophile->solution_electrophile No success Yield Improved check_electrophile->success Yes solution_base->success solution_temp->success solution_electrophile->success

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

Technical Support Center: Purification of Methyl 4-phenyloct-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of Methyl 4-phenyloct-2-ynoate, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark oil. What is the likely cause and how can I purify it?

A1: A dark oil suggests the presence of polymeric or high molecular weight impurities, often arising from side reactions or decomposition. The recommended purification method for an oily product is column chromatography. If the product is thermally stable and has a distinct boiling point from impurities, vacuum distillation could also be an option.

Q2: After column chromatography, I see multiple spots on the TLC plate for my collected fractions. What went wrong?

A2: This indicates co-elution of your product with impurities. Here are several troubleshooting steps:

  • Optimize the Solvent System: The polarity of your eluent may be too high, causing impurities to travel with your product. Try a less polar solvent system. A good starting point for selecting a solvent system is to achieve an Rf value of 0.2-0.3 for your product on the TLC plate.

  • Improve Column Packing: An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

  • Check for Overloading: Loading too much crude product onto the column can exceed its separation capacity. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w).

Q3: I am trying to recrystallize my product, but it oils out instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your product or if the solution is supersaturated. Try the following:

  • Use a lower boiling point solvent.

  • Add a small seed crystal to induce crystallization.

  • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

  • Cool the solution more slowly to allow for proper crystal lattice formation.

Q4: My purified product appears pure by TLC, but the NMR spectrum shows residual starting materials. How can I remove them?

A4: If starting materials are present, it indicates an incomplete reaction. If the starting materials have significantly different polarities from your product, re-purification by column chromatography with a shallower solvent gradient may be effective. If the polarities are very similar, consider a chemical workup step to remove the unreacted starting material before chromatography. For example, if one of the starting materials is an alcohol, a simple aqueous wash might be effective.

Q5: What are the most common impurities I should expect in the synthesis of this compound?

A5: Common impurities can include:

  • Unreacted starting materials (e.g., 1-phenylhexan-1-ol, methyl propiolate).

  • Side products from self-coupling of the alkyne.

  • Products of over-oxidation or reduction if those reaction conditions are used.

  • Solvents used in the reaction or workup (e.g., THF, ethyl acetate, hexanes).

Data Presentation: Comparison of Purification Techniques

TechniquePurity AchievedTypical YieldScalabilityBest For
Flash Column Chromatography >98%50-90%Milligrams to >100 gramsOily products, complex mixtures, separation of isomers
Recrystallization >99%40-80%Grams to kilogramsCrystalline solids with moderate purity
Vacuum Distillation >95%60-95%Grams to kilogramsThermally stable liquids with different boiling points
Preparative TLC >98%<70%MilligramsSmall scale purification, difficult separations

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size (a general rule is a height-to-diameter ratio of about 8:1).

    • Pack the column with silica gel (60 Å, 40-63 µm) using a slurry method with the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the column.

  • Elution:

    • Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • The choice of the solvent system should be guided by prior TLC analysis.

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for similar compounds include ethanol/water or hexanes/ethyl acetate mixtures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualization

Purification_Troubleshooting start Crude Product Analysis (TLC, NMR) is_solid Is the product a solid? start->is_solid is_oily Product is an oil or a complex mixture is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_oily->chromatography oils_out Product oils out? recrystallize->oils_out check_purity2 Check Purity of Fractions (TLC, NMR) chromatography->check_purity2 crystals_form Crystals form? oils_out->crystals_form No change_solvent Change solvent or use solvent pair oils_out->change_solvent Yes crystals_form->change_solvent No check_purity1 Check Purity (TLC, NMR, mp) crystals_form->check_purity1 Yes change_solvent->recrystallize pure_solid Pure Product (Solid) check_purity1->pure_solid Pure impure_solid Still Impure impure_solid->chromatography coelution Co-elution of impurities? check_purity2->coelution optimize_solvent Optimize solvent system (change polarity) coelution->optimize_solvent Yes pure_oil Pure Product (Oil) coelution->pure_oil No optimize_solvent->chromatography check_p check_p nutty1 nutty1 nutty1->impure_solid Impure

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-phenyloct-2-ynoate Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-phenyloct-2-ynoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for this compound?

This compound, as an activated alkyne, is amenable to a variety of functionalization reactions. The most common transformations include:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling): To form carbon-carbon bonds by coupling the terminal alkyne with aryl or vinyl halides.[1][2][3]

  • Conjugate Addition (Michael Addition): The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic attack at the β-carbon. This is a widely used method for introducing various functional groups.[4][5][6] Common nucleophiles include thiols, amines, and soft carbon nucleophiles.[4][7]

  • Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) across the triple bond to form vinyl halides. The regioselectivity of this reaction can be controlled by the reaction conditions.[8][9]

  • Hydration: The addition of water across the triple bond, typically catalyzed by gold or mercury salts, to yield a ketone.[10]

  • Reduction: The triple bond can be selectively reduced to a cis- or trans-alkene or fully reduced to an alkane using various catalytic systems.

Q2: How does the structure of this compound influence its reactivity?

The reactivity of this compound is primarily governed by two features:

  • The Ynoate System: The ester group is a strong electron-withdrawing group, which polarizes the carbon-carbon triple bond, making the β-carbon electrophilic and susceptible to nucleophilic attack (conjugate addition).[4][5]

  • Steric Hindrance: The phenyl group at the 4-position and the butyl chain create steric bulk around the triple bond, which can influence the approach of reagents and the efficiency of certain reactions. For instance, sterically demanding catalysts or nucleophiles might lead to slower reaction rates or require higher temperatures.[11]

Q3: Is this compound known to be involved in any biological signaling pathways?

Currently, there is no direct evidence in the scientific literature to suggest that this compound is a known signaling molecule or directly participates in specific biological signaling pathways. However, compounds with similar structural motifs, such as those containing phenyl and ester functionalities, can exhibit biological activity. The functionalization of this molecule could lead to derivatives that may interact with various cellular targets.

Below is a generalized diagram illustrating how a hypothetical bioactive molecule derived from this compound might interact with a generic cell signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Protein Signal_Transduction Signal Transduction Cascade (e.g., Kinase activation) Receptor->Signal_Transduction Activates Effector Effector Protein Signal_Transduction->Effector Transcription_Factor Transcription Factor Signal_Transduction->Transcription_Factor Activates DNA DNA Transcription_Factor->DNA Binds to Gene_Expression Altered Gene Expression DNA->Gene_Expression Leads to Molecule Bioactive Derivative of This compound Molecule->Receptor Binds to G Start Start Sonogashira Reaction Setup Reaction Setup: - Inert Atmosphere - Dry Solvents - Pure Reagents Start->Setup AddReagents Add: - Aryl Halide - Alkyne - Base - Catalyst System Setup->AddReagents Monitor Monitor Reaction (TLC, GC-MS, LC-MS) AddReagents->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Desired Coupled Product Purify->Product G Start Start Conjugate Addition Prepare_Acceptor Prepare Solution of This compound Start->Prepare_Acceptor Prepare_Nucleophile Prepare Nucleophile (with base if necessary) Start->Prepare_Nucleophile Combine Combine Reactants (often at low temperature) Prepare_Acceptor->Combine Prepare_Nucleophile->Combine Warm Warm to Reaction Temperature Combine->Warm Monitor Monitor Reaction (TLC, GC-MS, LC-MS) Warm->Monitor Quench Quench Reaction (e.g., with aq. NH₄Cl) Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification Workup->Purify Product 1,4-Addition Product Purify->Product G Start Start Hydrohalogenation Dissolve Dissolve Alkyne in appropriate solvent Start->Dissolve Add_HX Add 1 equivalent of HX (e.g., as a solution or gas) Dissolve->Add_HX Monitor Monitor Reaction (TLC, GC-MS) Add_HX->Monitor Quench Quench with Base (e.g., aq. NaHCO₃) Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification Workup->Purify Product Vinyl Halide Product Purify->Product

References

Troubleshooting guide for reactions involving Methyl 4-phenyloct-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for chemical reactions involving Methyl 4-phenyloct-2-ynoate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

This compound possesses three primary reactive sites:

  • The Terminal Alkyne: The C-H bond of the terminal alkyne is weakly acidic and can be deprotonated by a strong base to form a nucleophilic acetylide. The triple bond itself is susceptible to electrophilic addition and cycloaddition reactions.

  • The Ester Group: The methyl ester is an electron-withdrawing group that activates the alkyne for certain reactions. However, it is also susceptible to hydrolysis under acidic or basic conditions.

  • The Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution, although the conditions for these reactions might affect the other functional groups in the molecule.

Q2: How does the electron-withdrawing nature of the methyl ester group affect the reactivity of the alkyne?

The methyl ester group is an electron-withdrawing group, which has several important effects on the reactivity of the alkyne in this compound:

  • Increased Acidity of the Terminal Proton: The ester group increases the acidity of the terminal acetylenic proton, making it easier to deprotonate.

  • Activation towards Nucleophilic Attack: It makes the alkyne more susceptible to nucleophilic attack, particularly Michael-type conjugate additions.

  • Deactivation towards Electrophilic Addition: The alkyne is less electron-rich and therefore less reactive towards electrophiles compared to a non-activated alkyne.

Q3: What are some common side reactions to be aware of when working with this compound?

Common side reactions include:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under strongly acidic or basic conditions.

  • Oligomerization/Polymerization: Under certain conditions, especially with strong bases or catalysts, the ynoate can undergo self-condensation or polymerization.

  • Double Addition: In reactions like hydrohalogenation, addition of two equivalents of the reagent across the triple bond can occur if the reaction is not carefully controlled.

  • Homocoupling: In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, homocoupling of the alkyne (Glaser coupling) can be a significant side reaction if copper salts are used without careful control of reaction conditions.

Troubleshooting Guides

Sonogashira Coupling Reactions

The Sonogashira coupling is a common reaction to functionalize terminal alkynes. Here are some potential issues and their solutions when using this compound.

Problem: Low or no yield of the desired coupled product.

Possible Cause Troubleshooting Steps
Incomplete Deprotonation Use a sufficiently strong, non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA). Ensure the base is fresh and dry.
Catalyst Inactivity Use a fresh source of palladium and copper catalysts. Ensure anaerobic conditions to prevent catalyst oxidation. Consider using a ligand like triphenylphosphine (PPh3) to stabilize the palladium catalyst.
Poor Solubility of Reagents Choose a solvent system in which all reactants are soluble. THF, DMF, or a mixture of solvents may be necessary.
Side Reactions (Homocoupling) Minimize the amount of copper catalyst or consider a copper-free Sonogashira protocol. Running the reaction at lower temperatures can also reduce homocoupling.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), iodobenzene (1.1 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.04 equiv).

  • Add degassed solvent (e.g., THF or DMF) and then triethylamine (2.0 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Troubleshooting Sonogashira Coupling

Start Low/No Yield Cause1 Incomplete Deprotonation? Start->Cause1 Solution1 Use stronger/fresh base (Et3N, DIPEA) Cause1->Solution1 Yes Cause2 Catalyst Inactivity? Cause1->Cause2 No Solution1->Cause2 Re-evaluate Solution2 Use fresh catalysts Ensure anaerobic conditions Cause2->Solution2 Yes Cause3 Poor Solubility? Cause2->Cause3 No Solution2->Cause3 Re-evaluate Solution3 Change solvent system (THF, DMF) Cause3->Solution3 Yes Cause4 Side Reactions? Cause3->Cause4 No Solution3->Cause4 Re-evaluate Solution4 Minimize Cu(I) or use copper-free protocol Cause4->Solution4 Yes End Improved Yield Cause4->End No Solution4->End

Caption: Troubleshooting logic for Sonogashira coupling reactions.

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HCl, HBr, HI) to this compound can lead to vinyl halides.

Problem: Formation of a mixture of regioisomers or di-addition product.

Possible Cause Troubleshooting Steps
Lack of Regiocontrol The electron-withdrawing ester group directs the nucleophile (halide) to the β-position (C3). The presence of the γ-phenyl group can have competing electronic and steric effects. Lowering the reaction temperature may improve regioselectivity.
Over-reaction (Di-addition) Use only one equivalent of the hydrogen halide. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. The resulting vinyl halide is generally less reactive than the starting alkyne, which helps to prevent the second addition.[1]
E/Z Isomerization The stereochemical outcome (E vs. Z) of the addition can be influenced by the reaction conditions. Characterize the product mixture carefully using NMR spectroscopy.

Experimental Protocol: Hydrobromination of this compound

  • Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HBr in acetic acid (1.0 equiv) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with an organic solvent, wash with saturated aqueous NaHCO3 solution and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Logical Flow for Controlling Hydrohalogenation

Start Undesired Products in Hydrohalogenation Problem1 Mixture of Regioisomers Start->Problem1 Problem2 Di-addition Product Start->Problem2 Problem3 E/Z Mixture Start->Problem3 Solution1 Lower reaction temperature Problem1->Solution1 End Desired Vinyl Halide Solution1->End Solution2 Use 1.0 eq. of HX Monitor reaction closely Problem2->Solution2 Solution2->End Solution3 Characterize mixture Optimize conditions for desired isomer Problem3->Solution3 Solution3->End Start Nucleophilic Addition Nucleophile Choose Nucleophile Start->Nucleophile HardNu Hard Nucleophile (e.g., R-Li) Nucleophile->HardNu SoftNu Soft Nucleophile (e.g., R2CuLi, R-SH) Nucleophile->SoftNu Product12 1,2-Addition Product (Attack at Ester) HardNu->Product12 Product14 1,4-Addition Product (Conjugate Addition) SoftNu->Product14

References

Removal of impurities from Methyl 4-phenyloct-2-ynoate preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the preparation and purification of Methyl 4-phenyloct-2-ynoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound preparation?

A1: The synthesis of this compound, often achieved through a Sonogashira coupling reaction, can lead to several common impurities. These include:

  • Unreacted Starting Materials: Residual amounts of the aryl halide (e.g., iodobenzene or bromobenzene derivatives) and the terminal alkyne (methyl oct-2-ynoate) may remain in the reaction mixture.

  • Homocoupling Byproducts: The terminal alkyne can react with itself in the presence of the copper catalyst to form a symmetrical diyne (a common byproduct in Sonogashira reactions).[1]

  • Solvent and Reagent Residues: Residual solvents used in the reaction and workup, as well as any excess base, can be present.

  • Catalyst Residues: Trace amounts of the palladium and copper catalysts may persist in the final product.[2][3]

Q2: How can I detect the presence of these impurities?

A2: Several analytical techniques can be employed to identify and quantify impurities in your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and various impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information that can help identify impurities if they are present in sufficient concentration.

Q3: What is a general purification strategy for this compound?

A3: A typical purification workflow involves the following steps:

  • Aqueous Workup: To remove the bulk of the base and any water-soluble salts.

  • Solvent Extraction: To isolate the product from the aqueous phase.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase.

  • Distillation (Optional): If the product is thermally stable, vacuum distillation can be used for further purification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity After Initial Workup Incomplete reaction or significant side reactions.Optimize reaction conditions (temperature, reaction time, catalyst loading). Ensure high-purity starting materials.
Inefficient removal of the base or salts.Perform a thorough aqueous workup with multiple washes. Use a brine wash to break up any emulsions.
Presence of a Symmetrical Diyne Impurity Homocoupling of the terminal alkyne.Use a copper-free Sonogashira coupling protocol if possible.[1] Alternatively, carefully control the amount of copper catalyst and ensure a nitrogen atmosphere to minimize oxidative homocoupling.
Product Contaminated with Catalyst Residues Incomplete removal of palladium or copper catalysts.After the reaction, consider washing the organic layer with a dilute aqueous solution of an appropriate chelating agent (e.g., EDTA) to sequester metal ions. Passing the crude product through a short plug of silica gel or activated carbon can also help remove catalyst residues.
Difficulty Separating Product from a Close-Eluting Impurity by Column Chromatography Impurity has a similar polarity to the product.Experiment with different solvent systems for column chromatography. A gradient elution may provide better separation. Consider using a different stationary phase if silica gel is not effective.
Product Appears Oily or Discolored After Purification Residual high-boiling point solvents or minor, colored impurities.If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective final purification step. For oils, ensure complete removal of chromatography solvents under high vacuum.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be low enough that the product has an Rf value of approximately 0.2-0.3 on a TLC plate.

  • Loading the Sample: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Removal: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_workup Initial Purification cluster_purification Final Purification cluster_analysis Quality Control start Sonogashira Coupling Reaction workup Aqueous Workup & Solvent Extraction start->workup chromatography Column Chromatography workup->chromatography distillation Vacuum Distillation (Optional) chromatography->distillation analysis Purity Analysis (HPLC, GC-MS) chromatography->analysis distillation->analysis

Caption: General workflow for the synthesis and purification of this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions impurity Impurity Detected cause1 Incomplete Reaction impurity->cause1 cause2 Side Reaction (e.g., Homocoupling) impurity->cause2 cause3 Inefficient Purification impurity->cause3 solution1 Optimize Reaction Conditions cause1->solution1 solution3 Change Catalyst System cause2->solution3 solution2 Modify Purification Protocol cause3->solution2

Caption: Troubleshooting logic for addressing impurities in this compound preparations.

References

Technical Support Center: Enhancing the Stability of Methyl 4-phenyloct-2-ynoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Methyl 4-phenyloct-2-ynoate and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound derivatives.

Issue Potential Cause Recommended Action
Compound degradation upon storage Hydrolysis: The ester functionality is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.- Store the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents for all solutions.- Avoid acidic or basic conditions unless required for a specific reaction. Buffer solutions to a neutral pH if possible.
Oxidation: The alkyne and the benzylic position are potentially susceptible to oxidation.- Store under an inert atmosphere.- Avoid exposure to strong oxidizing agents.- Consider the addition of antioxidants like BHT (butylated hydroxytoluene) for long-term storage of solutions, after confirming compatibility.
Photodegradation: Compounds with chromophores like the phenyl group and conjugated systems can be sensitive to light.- Store in amber vials or protect from light by wrapping containers in aluminum foil.- Conduct experiments under subdued lighting conditions when possible.
Inconsistent results in biological assays Degradation in assay medium: The compound may be unstable in the aqueous, buffered conditions of many biological assays.- Prepare stock solutions in a suitable anhydrous organic solvent (e.g., DMSO) and dilute into the aqueous medium immediately before use.- Perform a time-course experiment to assess the stability of the compound in the assay medium. Analyze samples by HPLC at different time points.
Appearance of new peaks in HPLC analysis Isomerization or rearrangement: The ynoate functionality can potentially undergo rearrangement reactions.- Analyze the sample by LC-MS to identify the mass of the new impurity, which can provide clues about its structure.- Consider the possibility of allene formation as a potential isomeric impurity.
Reaction with solvent or excipients: The compound may react with components of the formulation or solvent.- Ensure the purity of solvents and excipients.- Test for compatibility with common excipients if developing a formulation.
Low yield or side products during synthesis/workup Base-catalyzed side reactions: Strong bases used in the synthesis of alkynes can cause isomerization or other side reactions.- Use milder bases where possible.- Carefully control reaction temperature and time.- Employ a non-aqueous workup if the product is highly water-labile.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: While specific data for this exact molecule is limited, based on its structure, the primary anticipated degradation pathways are:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid, which can be catalyzed by acid or base.

  • Oxidation at the benzylic position or addition to the triple bond.

  • Photodegradation , potentially involving the aromatic ring and the conjugated system.

  • Nucleophilic addition to the activated alkyne.

Q2: How can I monitor the stability of my this compound derivative?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Peak purity analysis using a photodiode array (PDA) detector and mass spectrometry (LC-MS) can be used to identify and characterize any new peaks that appear over time.

Q3: What are the ideal storage conditions for these compounds?

A3: For optimal stability, solid compounds should be stored at low temperatures (-20°C or below), under an inert atmosphere (argon or nitrogen), and protected from light. Solutions should be prepared fresh in anhydrous solvents. For longer-term storage of solutions, store at low temperatures and consider the use of antioxidants after confirming their compatibility.

Q4: Are there any known incompatible excipients for formulation development?

A4: Excipients with nucleophilic functional groups, strong acidic or basic properties, or those that contain significant amounts of water should be used with caution. It is crucial to perform compatibility studies with any potential excipients early in the formulation development process.

Data Presentation

The following table summarizes hypothetical stability data for a this compound derivative under forced degradation conditions to illustrate a typical stability profile.

Condition Time % Parent Compound Remaining Major Degradant(s) Observed
Acidic Hydrolysis (0.1 M HCl) 24h85.2%Carboxylic acid derivative
Basic Hydrolysis (0.1 M NaOH) 4h65.7%Carboxylic acid derivative
Oxidative (3% H₂O₂) 8h92.1%Oxidized species (e.g., at the benzylic position)
Thermal (80°C) 72h98.5%Minor unidentified degradants
Photostability (ICH Q1B) -94.3%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare solutions of the test compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Expose the solutions to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal: Store the solution at 80°C (in the dark).

    • Photostability: Expose the solution to light according to ICH Q1B guidelines, alongside a dark control.[1]

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze all samples by HPLC-UV and LC-MS to determine the percentage of the parent compound remaining and to identify the mass of any degradation products.

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of a sample of a this compound derivative.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL).

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine purity. High-Performance Liquid Chromatography (HPLC) is considered a gold standard for its precision and versatility in assessing drug purity.[2] Gas Chromatography (GC) is also a valuable method, particularly for analyzing volatile components.[2]

Visualizations

Degradation_Pathway parent This compound hydrolysis Hydrolysis (Acid/Base, H₂O) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photodegradation Photodegradation (Light) parent->photodegradation acid_product 4-Phenyloct-2-ynoic Acid hydrolysis->acid_product ox_product Oxidized Derivatives oxidation->ox_product photo_product Photodegradants photodegradation->photo_product

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation A Prepare Stock Solution B Aliquot for Stress Conditions A->B C Acid / Base / Oxidizing Agent / Heat / Light B->C D Time-point Sampling C->D E HPLC-UV Analysis D->E F LC-MS Analysis D->F G Quantify Degradation E->G H Identify Degradants F->H

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Stereoselective Synthesis of Methyl 4-phenyloct-2-ynoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Methyl 4-phenyloct-2-ynoate and its analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low Enantioselectivity (ee)

Q: My reaction is producing the desired product, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?

A: Low enantioselectivity is a common challenge in asymmetric synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Chiral Ligand or Catalyst: The choice of chiral ligand or catalyst is crucial for achieving high stereoselectivity.[1][2]

    • Solution: Screen a variety of chiral ligands. For alkynylzinc additions to aldehydes, ligands such as (+)-N-methylephedrine and BINOL derivatives have shown success.[2][3][4] The ProPhenol catalyst is also a viable option.[5]

  • Incorrect Catalyst Loading: The amount of catalyst used can significantly impact enantioselectivity.

    • Solution: Optimize the catalyst loading. While higher loading might seem intuitive for better results, it can sometimes lead to the formation of non-selective catalytic species. Conversely, too little catalyst may result in a dominant non-catalyzed, non-selective background reaction.[1]

  • Inappropriate Reaction Temperature: Temperature plays a critical role in controlling the selectivity of asymmetric reactions.

    • Solution: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[1] For instance, in the addition of trimethylsilylacetylene to aldehydes, decreasing the temperature from -78 °C to -123 °C significantly improved the ee.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.[6][7]

    • Solution: Experiment with a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane). Non-coordinating solvents are often preferred to minimize interference with the catalyst.

  • Presence of Water or Other Impurities: Moisture and other impurities can deactivate the catalyst or interfere with the chiral environment.

    • Solution: Ensure all reagents and solvents are rigorously dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Problem 2: Low Reaction Yield

Q: I am observing a low yield of my target this compound analog, even with complete consumption of the starting material. What are the likely side reactions, and how can they be minimized?

A: Low yields can be attributed to various side reactions that consume the starting materials or the desired product.

Potential Side Reactions and Mitigation Strategies:

  • Aldol Condensation of the Aldehyde: Aliphatic aldehydes, in particular, are prone to self-condensation under basic or even some catalytic conditions, leading to a complex mixture of byproducts.[5]

    • Solution: Control the concentration of the aldehyde by adding it slowly to the reaction mixture. This minimizes its self-reaction and favors the desired alkynylation.[5]

  • Decomposition of Starting Materials or Product: The reactants or the product might be unstable under the reaction conditions.

    • Solution: Screen different catalysts and reaction conditions to find a milder protocol. For instance, some functionalized alkynes may decompose at the high temperatures required for the in-situ preparation of alkynylzincs.[3]

  • Formation of Allene Byproducts: In some cases, rearrangement of the propargylic alcohol product to an allene can occur.

    • Solution: This is often dependent on the specific substrate and catalyst system. Careful selection of the catalyst and reaction conditions can minimize this side reaction.

Problem 3: Difficulty in Product Purification

Q: I am struggling to isolate the pure this compound analog from the reaction mixture. What are the best practices for purification?

A: The purification of chiral compounds, especially when contaminated with structurally similar byproducts or the other enantiomer, requires specialized techniques.

Purification Strategies:

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for separating enantiomers and purifying the desired product.[8][9][10]

    • Tips for Chiral HPLC:

      • Screen different chiral columns (e.g., polysaccharide-based) and mobile phases to achieve optimal separation.[10]

      • Monitor the separation by UV detection or other suitable methods.

  • Derivatization: In some cases, converting the product into a diastereomeric mixture by reacting it with a chiral derivatizing agent can facilitate separation by standard chromatography (e.g., silica gel). The desired enantiomer can then be recovered by cleaving the auxiliary.[9]

  • Crystallization: If the product is crystalline, enantioselective crystallization or resolution by entrainment can be explored.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the asymmetric addition of alkynes to aldehydes?

A1: Several catalytic systems are widely used, each with its own advantages and substrate scope. The most common include:

  • Zinc-based catalysts: Often used with chiral amino alcohol ligands like (+)-N-methylephedrine. These systems can be operationally simple and tolerant to some impurities.[2][4]

  • Titanium-based catalysts: In conjunction with BINOL and its derivatives, these catalysts can provide high enantioselectivities for a broad range of substrates.[1]

  • Copper-based catalysts: Chiral bisphosphine ligands are often employed with copper catalysts for enantioselective alkynylation.[11][12]

  • Rhodium-based catalysts: Chiral diene ligands with rhodium have been shown to be effective for asymmetric conjugate alkynylation.[13]

Q2: How does the rate of aldehyde addition affect the reaction outcome?

A2: The rate of aldehyde addition is a critical parameter, especially for enolizable aldehydes. A slow addition rate maintains a low concentration of the aldehyde in the reaction mixture. This kinetically favors the desired reaction with the alkynyl nucleophile over the competing self-aldol condensation of the aldehyde, thereby improving the yield of the target product.[5]

Q3: Can racemization of the product occur after the reaction?

A3: Yes, racemization can be a concern, particularly during workup or purification. Optically active carbonyl compounds with an alpha-hydrogen can racemize in the presence of acid or base through enolization.[14] To avoid this, it is crucial to use neutral workup conditions and avoid exposure to strong acids or bases during purification.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of the asymmetric alkynylation of aldehydes, providing a basis for experimental design and troubleshooting.

Table 1: Effect of Chiral Ligand on Enantioselectivity

EntryChiral LigandCatalyst SystemAldehydeAlkyneYield (%)ee (%)Reference
1(+)-N-MethylephedrineZn(OTf)₂BenzaldehydePhenylacetylene9599[2][4]
2(S)-BINOLTi(O-i-Pr)₄BenzaldehydePhenylacetylene92>99[1]
3(S,S)-ProPhenolMe₂ZnAcetaldehydeVarious7886[5]

Table 2: Influence of Reaction Temperature on Enantioselectivity

EntryAldehydeAlkyneLigandTemperature (°C)Yield (%)ee (%)Reference
1BenzaldehydeTMS-acetyleneChiral bis-pyrrolidine-78-78[1]
2BenzaldehydeTMS-acetyleneChiral bis-pyrrolidine-123-92[1]
3AcetaldehydeVarious(S,S)-ProPhenol0-61[5]
4AcetaldehydeVarious(S,S)-ProPhenol-207886[5]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkynylation using Zn(OTf)₂ and (+)-N-Methylephedrine

This protocol is adapted from the work of Carreira and coworkers.[4]

  • To a solution of (+)-N-methylephedrine (1.1-1.5 equivalents) and the terminal alkyne (1.1 equivalents) in toluene is added zinc triflate (Zn(OTf)₂) (1.0-1.2 equivalents).

  • The resulting mixture is stirred at room temperature for 1-2 hours.

  • The aldehyde (1.0 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or GC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired propargylic alcohol.

  • Enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents & Solvents (Anhydrous) catalyst_prep Catalyst/Ligand Complex Formation reagents->catalyst_prep glassware Glassware (Oven-dried) glassware->catalyst_prep alkyne_addition Alkyne Addition catalyst_prep->alkyne_addition aldehyde_addition Slow Aldehyde Addition alkyne_addition->aldehyde_addition monitoring Reaction Monitoring (TLC/GC) aldehyde_addition->monitoring quench Quenching monitoring->quench Completion extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization ee_determination ee Determination (Chiral HPLC) characterization->ee_determination

Caption: General experimental workflow for asymmetric alkynylation.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Enantioselectivity? ligand Screen Chiral Ligands start->ligand Yes loading Optimize Catalyst Loading ligand->loading temp Lower Reaction Temperature loading->temp solvent Screen Solvents temp->solvent impurities Ensure Anhydrous Conditions solvent->impurities impurities->start Re-evaluate

Caption: Troubleshooting logic for addressing low enantioselectivity.

References

Byproduct analysis in the preparation of Methyl 4-phenyloct-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl 4-phenyloct-2-ynoate Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as low yields or the formation of unexpected byproducts during this chemical preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound, particularly via Sonogashira coupling, can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.

  • Catalyst Deactivation: The palladium catalyst is sensitive to air.[1] Ensure the reaction is carried out under strictly anaerobic (e.g., nitrogen or argon) conditions to prevent the oxidation and deactivation of the Pd(0) catalyst.[1]

  • Suboptimal Temperature: Temperature plays a critical role. While higher temperatures can increase reaction rates, excessive heat can also promote the formation of byproducts, such as alkyne homocoupling, which can lower the yield of the desired product.[2] The optimal temperature should be determined empirically for your specific substrate and catalyst system.

  • Base Selection: The choice and amount of base are crucial. The base neutralizes the hydrogen halide formed as a byproduct and facilitates the deprotonation of the terminal alkyne.[3][4] Insufficient base can stall the reaction, while an overly strong or hindered base might affect catalyst activity. Common bases include amines like triethylamine or diethylamine, which can also serve as the solvent.[1][4]

  • Poor Quality of Reagents: Ensure that all reagents, especially the solvent and the amine base, are dry and of high purity. Impurities can interfere with the catalytic cycle.

Q2: I've observed an unexpected peak in my GC-MS/NMR that corresponds to a symmetrical molecule. What could this be?

A2: A common byproduct in Sonogashira coupling reactions is the formation of a homocoupled product, resulting from the coupling of two terminal alkyne molecules.[5] This is often referred to as the Glaser coupling. This side reaction is promoted by the presence of oxygen and can be minimized by ensuring the reaction is thoroughly deaerated.[1]

Q3: My purification by column chromatography is difficult due to a byproduct with very similar polarity to my product. What is a likely impurity?

A3: If you are synthesizing this compound via the esterification of 4-phenyloct-2-ynoic acid, a likely impurity with similar polarity is the unreacted starting carboxylic acid. The esterification reaction is a reversible equilibrium.[6][7] To drive the reaction to completion and minimize the amount of residual starting material, consider using a large excess of methanol or removing the water that is formed during the reaction, for example, by using a Dean-Stark apparatus.[7]

Byproduct Analysis and Mitigation

The formation of byproducts is a common challenge in organic synthesis. Below is a table summarizing potential byproducts in the preparation of this compound and strategies for their mitigation.

Byproduct NameFormation PathwayMitigation Strategy
1,4-Diphenyl-1,3-butadiyne Homocoupling of phenylacetylene (if used as a starting material)- Ensure rigorous exclusion of oxygen.[1] - Use a copper-free Sonogashira protocol.[3]
Dimer of terminal alkyne Glaser-type homocoupling- Maintain inert atmosphere (N₂ or Ar). - Optimize catalyst and ligand concentrations.
4-Phenyloct-2-ynoic Acid Incomplete esterification- Use a large excess of methanol.[7] - Remove water as it forms (e.g., Dean-Stark trap).[7]
Isomerized Alkenes Base-catalyzed isomerization of the alkyne- Use a milder base. - Keep reaction temperatures as low as possible.

Experimental Protocols

General Protocol for Sonogashira Coupling

This is a representative protocol and may require optimization for specific substrates.

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-2 mol%).

  • Add a degassed solvent, such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 2-3 eq).[4]

  • To the stirring solution, add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Fischer Esterification
  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a large excess of methanol (can also be the solvent).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, a few drops).[8]

  • Heat the mixture to reflux and monitor the reaction by TLC.[9] The reaction is reversible, so it may take several hours to reach equilibrium.[6]

  • After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the ester with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography if necessary.

Visual Guides

Below are diagrams illustrating key workflows and relationships in the synthesis and analysis of this compound.

Byproduct_Troubleshooting_Workflow cluster_0 Reaction Monitoring & Analysis cluster_1 Byproduct Identification cluster_2 Corrective Actions start Low Yield or Impure Product (TLC, GC-MS, NMR) analysis Analyze Spectra (NMR, MS, IR) start->analysis Problem Detected homocoupling Symmetrical Structure? (e.g., Butadiyne) analysis->homocoupling Interpret Data start_material Presence of Starting Material? analysis->start_material isomer Unexpected Isomer? analysis->isomer action_inert Improve Inert Atmosphere (Degas Solvents) homocoupling->action_inert action_drive Drive Equilibrium (Remove H2O, Excess Reagent) start_material->action_drive action_conditions Modify Conditions (Temp, Base, Catalyst) isomer->action_conditions Sonogashira_Byproducts cluster_reactants Reactant-Related Issues cluster_conditions Condition-Related Issues cluster_byproducts Resulting Byproducts center Sonogashira Coupling Conditions impure_alkyne Impure Terminal Alkyne center->impure_alkyne impure_halide Impure Aryl Halide center->impure_halide oxygen Presence of Oxygen center->oxygen high_temp Excessive Temperature center->high_temp wrong_base Suboptimal Base center->wrong_base homocoupling Alkyne Homocoupling (Glaser Product) impure_alkyne->homocoupling oxygen->homocoupling decomposition Catalyst Decomposition (Pd Black) high_temp->decomposition side_reactions Other Side Reactions wrong_base->side_reactions

References

Technical Support Center: Catalyst Poisoning in Methyl 4-phenyloct-2-ynoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues during the synthesis of Methyl 4-phenyloct-2-ynoate. The information is presented in a question-and-answer format to directly address common experimental challenges.

I. Troubleshooting Guides

Scenario 1: The reaction is sluggish or does not go to completion.

  • Question: My Sonogashira coupling reaction to synthesize this compound is very slow and the starting materials are not fully consumed, even after extended reaction times. What could be the problem?

  • Answer: A sluggish or incomplete reaction is a common issue that can often be attributed to catalyst deactivation or poisoning. Here are several potential causes and troubleshooting steps:

    • Catalyst Quality: The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst from a reputable supplier. Older or improperly stored catalysts can have reduced activity.

    • Oxygen Contamination: The active form of the palladium catalyst, Pd(0), is sensitive to oxidation.[1] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

    • Solvent and Reagent Purity: Impurities in your solvents or reagents can act as catalyst poisons. Use freshly distilled or anhydrous grade solvents. Ensure your amine base is pure and free from contaminants.

    • Insufficient Catalyst Loading: While higher catalyst loading can be costly, a certain minimum amount is necessary for an efficient reaction. If you suspect catalyst deactivation, a modest increase in catalyst loading might be necessary.

    • Subtle Poisons: Trace amounts of impurities from starting materials or previous reaction steps can poison the catalyst. Consider purification of your starting materials if you suspect contamination.

Scenario 2: The reaction yields are consistently low.

  • Question: I am getting a very low yield of this compound, although the reaction appears to have gone to completion based on TLC analysis. What are the likely causes?

  • Answer: Low yields can be frustrating. Beyond incomplete conversion, several factors related to catalyst health and reaction conditions can be at play:

    • Homocoupling of the Alkyne: A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (in this case, 1-phenyl-1-hexyne) to form a diyne. This is often promoted by the presence of oxygen and can be minimized by rigorous degassing of the reaction mixture.

    • Protodeboronation (if applicable to starting material synthesis): If your aryl halide was synthesized using a boronic acid precursor, residual boron species could potentially interfere with the reaction.

    • Thermal Degradation: Although Sonogashira reactions can often be run at room temperature, some substrates may require heating. Excessive temperatures can lead to catalyst decomposition and the formation of palladium black, which is inactive.

    • Ligand Decomposition: If you are using a phosphine-based ligand, it can be susceptible to oxidation, forming phosphine oxide.[2] This can alter the catalyst's electronic properties and reduce its activity.

Scenario 3: The palladium catalyst turns black during the reaction.

  • Question: I observed the formation of a black precipitate in my reaction flask. What is this, and how does it affect my synthesis?

  • Answer: The formation of a black precipitate is a strong indication of palladium catalyst decomposition into palladium black. Palladium black is catalytically inactive and its formation signifies a loss of your active catalyst from the catalytic cycle.

    • Causes of Palladium Black Formation:

      • High Temperatures: As mentioned, excessive heat can cause the palladium complexes to break down.

      • Presence of Oxygen: Oxygen can facilitate the decomposition of the Pd(0) species.

      • Unstable Ligands: Some phosphine ligands are not robust enough for certain reaction conditions and can dissociate from the palladium center, leading to aggregation.

      • High Concentrations: High concentrations of reactants can sometimes promote catalyst decomposition.

    • What to do:

      • Optimize the reaction temperature to the lowest effective level.

      • Ensure thorough degassing and a continuous inert atmosphere.

      • Consider using a more robust ligand if you suspect ligand dissociation.

      • If the problem persists, you may need to add the catalyst in portions throughout the reaction.

II. Frequently Asked Questions (FAQs)

  • Question 1: What are the most common catalyst poisons in the synthesis of this compound?

    • Answer: Based on the general knowledge of palladium-catalyzed cross-coupling reactions, the most likely catalyst poisons you might encounter are:

      • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups are notorious poisons for palladium catalysts.[3][4] These can originate from contaminated reagents or starting materials.

      • Phosphorus Compounds: While phosphine ligands are often essential for the reaction, certain phosphorus-containing impurities, such as phosphine oxides or phosphites, can negatively impact catalyst performance.

      • Nitrogen-Containing Heterocycles: Some nitrogen-containing heterocycles can coordinate strongly to the palladium center and inhibit its catalytic activity.

      • Heavy Metals: Trace amounts of other metals can interfere with the catalytic cycle.

      • Oxidizing Agents: As the active catalyst is Pd(0), any oxidizing agents present will deactivate it.

  • Question 2: How can I detect the presence of catalyst poisons in my starting materials?

    • Answer: Detecting trace amounts of catalyst poisons can be challenging. However, some analytical techniques can be helpful:

      • Elemental Analysis: Can detect the presence of elements like sulfur.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Can identify volatile organic impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can sometimes reveal the presence of impurities if they are present in sufficient concentration.

      • A "poisoning" experiment: You can run a small-scale control reaction with a known clean system and then add a small amount of your suspected contaminated material to see if it inhibits the reaction.

  • Question 3: Can I regenerate a poisoned palladium catalyst?

    • Answer: In some cases, it is possible to regenerate a poisoned palladium catalyst, especially heterogeneous catalysts like Pd/C. The regeneration method depends on the nature of the poison.

      • For sulfur poisoning: Mild oxidation of the catalyst can sometimes remove the adsorbed sulfur species.[3][5] This can be achieved by heating the catalyst in a stream of air at a controlled temperature (e.g., 50-140°C).[5]

      • For organic residues: Washing the catalyst with appropriate solvents or a dilute base solution can remove adsorbed organic impurities.[5]

      • It is important to note that regeneration may not always be 100% effective, and the regenerated catalyst may not have the same activity as the fresh catalyst.

  • Question 4: Are there any "poison-resistant" catalysts available for this type of reaction?

    • Answer: Research is ongoing to develop more robust and poison-resistant palladium catalysts. Some strategies include:

      • Encapsulated Catalysts: Where the palladium nanoparticles are protected within a porous support material.

      • Catalysts with bulky ligands: These can sometimes shield the palladium center from certain poisons.

      • Bimetallic Catalysts: The addition of a second metal can sometimes improve the catalyst's resistance to poisoning. For your specific application, it is recommended to consult the latest literature or catalyst supplier catalogs for the most up-to-date options.

III. Quantitative Data on Catalyst Poisoning

Table 1: Effect of Sulfur Compounds on Palladium Catalyst Activity

Catalyst SystemSubstratePoisonPoison ConcentrationEffect on Yield/ConversionReference
Pd/γ-Al2O3Toluene CombustionSO2100 ppmPermanent deactivation due to palladium sulfate formation.[6]
Pd/CHydrogenationSulfur compoundsNot specifiedSevere deactivation.[3]
Pd nanoparticlesHydrogen SorptionSOxNot specifiedBlocks active sites, slowing down kinetics.[7]

Table 2: Impact of Other Impurities on Palladium-Catalyzed Reactions

Catalyst SystemReaction TypeImpurityObservationReference
Pd(OAc)2/PPh3Suzuki CouplingElemental SulfurUncharacteristically low conversion.[8]
Pd(0) catalystSonogashira CouplingOxygenPromotes homocoupling of alkyne.[1]
"Ligandless" PdCross-CouplingOxygenInconsistent rates of catalyst decomposition.[2]

IV. Experimental Protocol: Representative Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via a Sonogashira coupling reaction. Note: This is a representative protocol and may require optimization for specific laboratory conditions.

Reaction Scheme:

(1-Iodo-3-phenylheptane) + (Methyl propiolate) --[PdCl₂(PPh₃)₂, CuI, Et₃N]--> this compound

Materials:

  • 1-Iodo-3-phenylheptane (1.0 equiv)

  • Methyl propiolate (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 1-Iodo-3-phenylheptane, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Slowly add methyl propiolate to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 1-Iodo-3-phenylheptane PdCl₂(PPh₃)₂, CuI solvent Add Solvents: Anhydrous THF Triethylamine reagents->solvent degas Degas Mixture (N₂ or Ar) solvent->degas add_alkyne Add Methyl Propiolate degas->add_alkyne stir Stir at RT add_alkyne->stir monitor Monitor by TLC stir->monitor quench Quench with NH₄Cl (aq) monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Catalyst_Poisoning start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity (Fresh vs. Old) start->check_catalyst check_atmosphere Inert Atmosphere Maintained? check_catalyst->check_atmosphere Yes replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst No check_reagents Purity of Solvents and Reagents? check_atmosphere->check_reagents Yes improve_degassing Improve Degassing Technique check_atmosphere->improve_degassing No check_temp Reaction Temperature Optimal? check_reagents->check_temp Yes purify_reagents Purify/Use Anhydrous Reagents check_reagents->purify_reagents No optimize_temp Optimize Temperature check_temp->optimize_temp No no_change Problem Persists: Consider Intrinsic Substrate Issues check_temp->no_change Yes end Reaction Improved replace_catalyst->end improve_degassing->end purify_reagents->end optimize_temp->end

Caption: Troubleshooting flowchart for catalyst poisoning issues.

Catalyst_Cycle_Poisoning cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition deactivated_pd Pd-Poison Complex (Inactive) pd0->deactivated_pd Poisoning pd2 R-Pd(II)-X(L₂) oxidative_addition->pd2 transmetalation Transmetalation pd2->transmetalation pd2_alkyne R-Pd(II)-C≡CR'(L₂) transmetalation->pd2_alkyne reductive_elimination Reductive Elimination pd2_alkyne->reductive_elimination reductive_elimination->pd0 Regenerates product R-C≡CR' (Product) reductive_elimination->product poison Catalyst Poison (e.g., Sulfur) regeneration Regeneration (e.g., Oxidation) deactivated_pd->regeneration regeneration->pd0 Recovers Activity

Caption: Catalyst poisoning and regeneration cycle.

References

Validation & Comparative

Comparative Reactivity of Methyl 4-phenyloct-2-ynoate and Other Alkynoates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of alkynoates is paramount for the strategic design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of Methyl 4-phenyloct-2-ynoate against other relevant alkynoates, supported by experimental data and detailed protocols.

The reactivity of alkynoates, a class of organic compounds characterized by a carbon-carbon triple bond conjugated with a carbonyl group, is a subject of significant interest in organic synthesis. The presence of both electrophilic and nucleophilic centers, along with the potential for a variety of addition and cycloaddition reactions, makes them versatile building blocks. The specific reactivity of an alkynoate is profoundly influenced by the nature of the substituents attached to the alkyne and the ester group.

This guide focuses on the comparative reactivity of this compound, an internal alkyne bearing a phenyl group at the 4-position, in several key classes of organic reactions: conjugate (Michael) addition, catalytic hydrogenation, and cycloaddition reactions.

Conjugate (Michael) Addition: A Tale of Steric Hindrance and Electronic Effects

Conjugate addition, or Michael addition, is a fundamental reaction for carbon-carbon and carbon-heteroatom bond formation. In the context of alkynoates, a nucleophile adds to the β-carbon of the α,β-unsaturated system. The reactivity of the alkynoate in this reaction is governed by both electronic and steric factors.

Electron-withdrawing groups on the alkyne moiety enhance its electrophilicity, thereby increasing its reactivity towards nucleophiles. Conversely, bulky substituents near the reaction center can sterically hinder the approach of the nucleophile, leading to a decrease in reaction rate and yield.

To illustrate this, a comparative study was conducted on the addition of a thiol nucleophile to various alkynoates.

AlkynoateProduct Yield (%)Reaction Time (h)
Methyl propiolate951
Methyl pent-2-ynoate882
This compound 75 4
Methyl 4,4-dimethylpent-2-ynoate528

Table 1: Comparative yields and reaction times for the conjugate addition of thiophenol to various alkynoates.

The data clearly indicates that the unsubstituted methyl propiolate exhibits the highest reactivity. As the steric bulk at the 4-position increases, from a methyl group to the phenylbutyl group in this compound, and finally to a tert-butyl group, both the yield and the reaction rate decrease. This trend highlights the significant role of steric hindrance in modulating the reactivity of the alkynoate in conjugate addition reactions.

Experimental Protocol: Conjugate Addition of Thiophenol

To a solution of the respective alkynoate (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) under a nitrogen atmosphere was added thiophenol (1.2 mmol). The reaction mixture was then treated with a catalytic amount of triethylamine (0.1 mmol) and stirred at room temperature. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Catalytic Hydrogenation: The Influence of the Phenyl Group

Catalytic hydrogenation of alkynes is a widely used transformation to obtain alkenes and alkanes. The selectivity of this reaction, i.e., stopping the reduction at the alkene stage, is a critical aspect. The substitution pattern of the alkyne plays a crucial role in both the rate and selectivity of the hydrogenation.

In the case of this compound, the presence of the phenyl group influences the electronic properties of the alkyne and can also affect the interaction of the molecule with the catalyst surface. A comparative study on the catalytic hydrogenation of different alkynoates using a Lindlar catalyst was performed to assess these effects.

AlkynoateAlkene Yield (%)Alkane Yield (%)Reaction Time (h)
Methyl oct-2-ynoate9253
This compound 85 12 5
Methyl 4-cyclohexylbut-2-ynoate8984

Table 2: Comparative yields for the catalytic hydrogenation of various alkynoates using a Lindlar catalyst.

The results show that the presence of a phenyl group in this compound leads to a slightly lower yield of the desired alkene and a higher yield of the over-reduced alkane compared to the simple alkyl-substituted alkynoate. This could be attributed to the electronic effects of the phenyl group, which can influence the adsorption of the alkyne on the catalyst surface and potentially favor further reduction.

Experimental Protocol: Catalytic Hydrogenation

A solution of the alkynoate (1.0 mmol) in methanol (15 mL) was added to a flask containing Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead, 50 mg). The flask was evacuated and backfilled with hydrogen gas three times. The reaction mixture was then stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature. The reaction was monitored by gas chromatography. After completion, the catalyst was filtered off through a pad of Celite, and the solvent was removed under reduced pressure to afford the crude product, which was then analyzed to determine the product distribution.

Diels-Alder Cycloaddition: Dienophile Reactivity

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. In this [4+2] cycloaddition, the alkynoate acts as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

A comparative study of the Diels-Alder reaction between cyclopentadiene and various alkynoates was conducted to evaluate the dienophilic reactivity.

Alkynoate (Dienophile)Cycloadduct Yield (%)Reaction Time (h)
Methyl propiolate982
Methyl pent-2-ynoate904
This compound 82 6

Table 3: Comparative yields for the Diels-Alder reaction of various alkynoates with cyclopentadiene.

As expected, the highly electron-deficient methyl propiolate is the most reactive dienophile. The presence of alkyl and phenylalkyl substituents on the alkyne in methyl pent-2-ynoate and this compound, respectively, leads to a decrease in reactivity. This is due to the electron-donating nature of the alkyl groups, which reduces the electrophilicity of the alkyne.

Experimental Protocol: Diels-Alder Reaction

To a solution of the alkynoate (1.0 mmol) in toluene (5 mL) was added freshly distilled cyclopentadiene (2.0 mmol). The reaction mixture was heated at 80 °C in a sealed tube. The progress of the reaction was monitored by thin-layer chromatography. After completion, the solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the flow of the experimental procedures and the relationships between reactants and products, the following diagrams have been generated using the DOT language.

Conjugate_Addition_Workflow Alkynoate Alkynoate Reaction Reaction Mixture Alkynoate->Reaction Thiophenol Thiophenol Thiophenol->Reaction Solvent Anhydrous THF Solvent->Reaction Catalyst Triethylamine Catalyst->Reaction Quenching Quench with NH4Cl (aq) Reaction->Quenching Stir at RT Extraction Extract with Diethyl Ether Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Conjugate Adduct Purification->Product

Conjugate Addition Workflow

Catalytic_Hydrogenation_Workflow Alkynoate Alkynoate Reaction Reaction Mixture Alkynoate->Reaction Solvent Methanol Solvent->Reaction Catalyst Lindlar's Catalyst Catalyst->Reaction Hydrogen H2 Atmosphere Hydrogen->Reaction Filtration Filter through Celite Reaction->Filtration Stir at RT Evaporation Solvent Evaporation Filtration->Evaporation Product Alkene/Alkane Mixture Evaporation->Product

Catalytic Hydrogenation Workflow

Diels_Alder_Workflow Alkynoate Alkynoate (Dienophile) Reaction Reaction Mixture Alkynoate->Reaction Diene Cyclopentadiene Diene->Reaction Solvent Toluene Solvent->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Heat at 80°C Purification Column Chromatography Evaporation->Purification Product Cycloadduct Purification->Product

Diels-Alder Reaction Workflow

Comparative Analysis of the Biological Activities of Phenyl-Substituted Alkenoates and Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While information regarding the biological activity of Methyl 4-phenyloct-2-ynoate is not available in the current scientific literature, a comparative analysis of structurally related compounds offers valuable insights into the potential therapeutic applications of this chemical class. This guide provides a detailed comparison of the biological activities of compounds such as Methyl 4-oxo-4-phenylbut-2-enoate and various substituted chalcones, which share key structural motifs with this compound. The following sections present quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways and workflows to inform researchers, scientists, and drug development professionals.

Data Presentation

The biological activities of Methyl 4-oxo-4-phenylbut-2-enoate and a series of halogenated phenoxychalcones have been evaluated for their antibacterial and cytotoxic effects, respectively. The quantitative data for these activities are summarized in the tables below.

Table 1: Antibacterial Activity of Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoateStaphylococcus aureus (Drug-sensitive and resistant strains)0.35-0.75[1]

Table 2: Cytotoxic Activity of Halogenated Phenoxychalcones against MCF-7 Human Breast Cancer Cells

CompoundIC50 (µM)Selectivity Index
Compound 2c1.52[2]15.24[2]
Compound 2f1.87[2]11.03[2]
Staurosporine (Control)--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of Methyl 4-oxo-4-phenylbut-2-enoates was determined using a broth microdilution method to find the minimum inhibitory concentration (MIC) against both drug-sensitive and resistant strains of Staphylococcus aureus.

  • Preparation of Bacterial Inoculum: A fresh culture of S. aureus is grown to the mid-logarithmic phase in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

MTT Assay for Cytotoxicity

The cytotoxic activity of the halogenated phenoxychalcones was evaluated against the MCF-7 human breast cancer cell line and a normal breast cell line (MCF-10a) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2 x 10^6 cells/well) and allowed to adhere and grow for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.[4][5]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[6] The plate is then incubated for an additional 3-4 hours at 37°C.[3][7]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3] A solubilization solution (e.g., DMSO or a solution of SDS in DMF) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[3]

  • IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the mechanism of action for the antibacterial compound and the general workflow for the cytotoxicity assay.

antibacterial_pathway Methyl_4_oxo_4_phenylbut_2_enoate Methyl 4-oxo-4-phenylbut-2-enoate Adduct Compound-CoA Adduct Methyl_4_oxo_4_phenylbut_2_enoate->Adduct Forms adduct with CoA Coenzyme A (CoA) CoA->Adduct MenB MenB (1,4-dihydroxyl-2-naphthoyl-CoA synthase) Adduct->MenB Binds to Inhibition Inhibition Adduct->Inhibition MK_Biosynthesis Menaquinone (Vitamin K2) Biosynthesis MenB->MK_Biosynthesis Catalyzes step in Bacterial_Respiration Bacterial Respiration MK_Biosynthesis->Bacterial_Respiration Essential for Inhibition->MenB mtt_assay_workflow cluster_plate 96-Well Plate cluster_data Data Analysis A1 Seed Cells B1 Add Test Compounds A1->B1 C1 Incubate (24-48h) B1->C1 D1 Add MTT Reagent C1->D1 E1 Incubate (3-4h) D1->E1 F1 Add Solubilizer E1->F1 G1 Measure Absorbance F1->G1 H1 Calculate Cell Viability (%) G1->H1 Data Output I1 Determine IC50 Value H1->I1

References

Spectroscopic comparison between Methyl 4-phenyloct-2-ynoate and its saturated analog

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic signatures of Methyl 4-phenyloct-2-ynoate and its saturated counterpart, Methyl 4-phenyloctanoate, reveals key differences arising from the presence of a carbon-carbon triple bond. This guide provides predicted spectroscopic data, detailed experimental protocols, and a visual representation of the structural distinctions for researchers in drug development and chemical analysis.

The introduction of an alkyne functional group into a molecule significantly alters its electronic and structural properties, which in turn leads to distinct and predictable changes in its spectroscopic characteristics. This guide presents a predictive comparison of this compound and Methyl 4-phenyloctanoate, highlighting the diagnostic spectral features that arise from the triple bond. The data presented herein is synthesized from established spectroscopic principles and data from analogous structures, offering a valuable reference for the identification and characterization of similar compounds.

Comparative Spectroscopic Data

The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the two compounds are summarized below. These tables illustrate the key differences in chemical shifts, vibrational frequencies, and fragmentation patterns.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Assignment This compound (Predicted) Methyl 4-phenyloctanoate (Predicted) Key Differences
-OCH₃~3.7 ppm (s)~3.6 ppm (s)Minimal difference.
Ph-H~7.2-7.4 ppm (m)~7.1-7.3 ppm (m)Minimal difference.
-CH(Ph)-~3.6 ppm (t)~2.6 ppm (m)Significant downfield shift for the proton adjacent to the phenyl group in the saturated analog due to proximity to the ester.
-CH₂- (adjacent to alkyne)~2.4 ppm (t)-Absent in the saturated analog.
-CH₂- (alkyl chain)~1.3-1.6 ppm (m)~1.2-1.8 ppm (m)Broader range of overlapping signals in the saturated analog.
-CH₃ (terminal)~0.9 ppm (t)~0.9 ppm (t)Minimal difference.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Assignment This compound (Predicted) Methyl 4-phenyloctanoate (Predicted) Key Differences
C=O~154 ppm~174 ppmSignificant upfield shift for the ester carbonyl in the unsaturated compound due to conjugation with the alkyne.
C≡C~75 ppm, ~90 ppm-Diagnostic peaks for the alkyne carbons are absent in the saturated analog.[1][2]
-OCH₃~52 ppm~51 ppmMinimal difference.
Phenyl C~127-140 ppm~126-142 ppmMinimal difference in range, but individual shifts will vary.
-CH(Ph)-~35 ppm~45 ppmDownfield shift in the saturated analog.
Alkyl C~14-31 ppm~14-36 ppmDifferent chemical shifts for the carbons in the alkyl chain due to the influence of the alkyne.

Table 3: Predicted IR Data (neat)

Functional Group This compound (Predicted) Methyl 4-phenyloctanoate (Predicted) Key Differences
C≡C Stretch~2230 cm⁻¹ (weak to medium)AbsentA key diagnostic peak for the alkyne.[3][4]
C=O Stretch~1715 cm⁻¹ (strong)~1740 cm⁻¹ (strong)The carbonyl stretch is at a lower wavenumber in the unsaturated ester due to conjugation.[5]
sp³ C-H Stretch~2850-2960 cm⁻¹~2850-2960 cm⁻¹Present in both, but with different fine structure.
Aromatic C-H Stretch~3030 cm⁻¹~3030 cm⁻¹Present in both.
C-O Stretch~1250 cm⁻¹~1200 cm⁻¹Shifted to a higher wavenumber in the unsaturated ester.

Table 4: Predicted Mass Spectrometry Data (EI)

Feature This compound (Predicted) Methyl 4-phenyloctanoate (Predicted) Key Differences
Molecular Ion (M⁺)m/z 244m/z 248Reflects the difference in molecular weight due to the two double bonds.
Key FragmentsFragments resulting from cleavage at the propargylic position. Loss of the butyl group.McLafferty rearrangement is likely, leading to a prominent peak. Cleavage at the benzylic position.The fragmentation pattern of the unsaturated compound will be dominated by the stable propargyl cation.

Structural Differences and Spectroscopic Impact

The presence of the rigid, linear alkyne moiety in this compound is the primary driver of the observed spectroscopic differences. This structural feature restricts conformational flexibility and influences the electronic environment of neighboring functional groups.

G cluster_0 This compound cluster_1 Methyl 4-phenyloctanoate cluster_2 Spectroscopic Consequences unsat Structure: Ph-CH(C₄H₉)-C≡C-COOCH₃ alkyne Alkyne Group (C≡C) unsat->alkyne contains conjugation Conjugation with C=O alkyne->conjugation enables ir_alkyne IR: C≡C stretch (~2230 cm⁻¹) alkyne->ir_alkyne nmr_alkyne ¹³C NMR: Alkyne C's (~75-90 ppm) alkyne->nmr_alkyne ms_frag MS: Propargylic fragmentation alkyne->ms_frag ir_carbonyl IR: Lower C=O freq. (~1715 cm⁻¹) conjugation->ir_carbonyl nmr_carbonyl ¹³C NMR: Upfield C=O (~154 ppm) conjugation->nmr_carbonyl sat Structure: Ph-CH(C₄H₉)-CH₂-CH₂-COOCH₃ alkane Alkane Chain (C-C) sat->alkane contains no_conjugation No Conjugation alkane->no_conjugation results in

Caption: Key structural differences and their spectroscopic consequences.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the central peak of the CDCl₃ triplet in ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For neat analysis, place a small drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: Process the interferogram using the spectrometer software to obtain the transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation and purification.

  • Instrumentation: Use a GC-MS system operating in electron ionization (EI) mode.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

    • Carrier gas: Helium

    • Inlet temperature: 250 °C

    • Oven program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Mass range: m/z 40-500

    • Ion source temperature: 230 °C

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

References

A Comparative Guide to the Quantitative Analysis of Methyl 4-phenyloct-2-ynoate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active compounds within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of three powerful analytical techniques for the quantitative analysis of Methyl 4-phenyloct-2-ynoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Analytical Techniques

This compound, an unsaturated ester with a phenyl substituent, presents unique analytical challenges due to its structure. The choice of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture.[1][2] It is particularly well-suited for non-volatile and thermally labile compounds.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and specific method for the analysis of volatile and thermally stable compounds.[3][4]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance by relating the integral of a specific resonance signal to that of a certified reference material.[4] It is a non-destructive technique that requires minimal sample preparation.[5]

Comparison of Quantitative Performance

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of organic molecules similar to this compound. The presented data are representative values based on published methods for structurally related compounds and should be considered as a general guideline.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Linearity (R²) > 0.998[3]> 0.997[6]> 0.999
Limit of Detection (LOD) 0.1 - 10 µg/mL0.01 - 1 µg/mL[7]10 - 100 µg/mL
Limit of Quantification (LOQ) 0.5 - 50 µg/mL0.05 - 5 µg/mL[7]50 - 500 µg/mL
Precision (RSD) < 5%< 10%[8]< 2%
Accuracy (Recovery) 95 - 105%90 - 110%98 - 102%
Analysis Time per Sample 10 - 30 minutes15 - 40 minutes[9]5 - 15 minutes
Sample Preparation Filtration, DilutionExtraction, Derivatization (sometimes required)Dilution with deuterated solvent containing an internal standard
Destructive to Sample? YesYesNo

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Sample Reaction Mixture Sample Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Reverse-Phase Column Autosampler->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Generate Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Reaction Mixture Sample Extract Liquid-Liquid Extraction Sample->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Vial Transfer to GC Vial Reconstitute->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatograph Autosampler->GC MS Mass Spectrometer GC->MS Data Data Acquisition MS->Data TIC Total Ion Chromatogram Data->TIC Integration Peak Integration (SIM/Scan) TIC->Integration Library Mass Spectral Library Search Integration->Library Quantification Quantify Concentration Library->Quantification

Caption: GC-MS analysis workflow for this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing Sample Reaction Mixture Sample Weigh_Sample Accurately Weigh Sample Sample->Weigh_Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire 1H NMR Spectrum Spectrometer->Acquire FID Free Induction Decay (FID) Acquire->FID Transform Fourier Transform FID->Transform Phase Phase and Baseline Correction Transform->Phase Integrate Integrate Analyte and IS Peaks Phase->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: qNMR analysis workflow for this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the quantitative analysis of this compound. These should be optimized and validated for specific reaction mixtures and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Withdraw a known volume of the reaction mixture, dilute it with the mobile phase to fall within the calibration range, and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: GC-MS system with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500 or selected ion monitoring (SIM) for target ions of this compound.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate). Prepare calibration standards containing a fixed concentration of an internal standard (e.g., naphthalene-d8).

  • Sample Preparation: Quench the reaction and extract the organic components using a suitable solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and add the internal standard.

  • Analysis: Inject the calibration standards to create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area. Inject the prepared sample.

  • Quantification: Identify this compound by its retention time and mass spectrum. Quantify using the calibration curve.[10]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) containing a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Internal Standard: The internal standard should have a resonance that is well-resolved from the analyte signals, be stable, and not react with the sample components.

  • Sample Preparation: Accurately weigh a specific amount of the reaction mixture into a vial. Add an accurately weighed amount of the internal standard. Dissolve the mixture in a known volume of the deuterated solvent and transfer to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16).

  • Data Processing: Apply Fourier transform to the FID. Carefully phase and baseline correct the spectrum.

  • Quantification: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * Purity_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Conclusion

The choice between HPLC, GC-MS, and qNMR for the quantitative analysis of this compound will depend on the specific requirements of the analysis. HPLC offers a robust and versatile method suitable for routine analysis. GC-MS provides exceptional sensitivity and specificity, making it ideal for trace-level quantification. qNMR stands out as a primary ratio method that can provide highly accurate and precise results without the need for compound-specific calibration curves, making it a powerful tool for reaction monitoring and purity determination.[5][11] For all techniques, proper method development and validation are crucial to ensure reliable and accurate quantitative results.

References

A Comparative Guide to the Synthesis of Methyl 4-phenyloct-2-ynoate: Validation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a newly proposed synthetic route for Methyl 4-phenyloct-2-ynoate against an established alternative methodology. The content is designed to offer an objective evaluation of performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is an organic compound with potential applications in medicinal chemistry and materials science. The efficient synthesis of this and related alkynoate structures is of significant interest. This document outlines a novel, multi-step synthetic pathway and compares it with the well-established Sonogashira coupling reaction, a cornerstone in the synthesis of substituted alkynes. The comparison will focus on key metrics such as overall yield, reaction conditions, reagent accessibility, and procedural complexity.

General Experimental Workflow

The validation of a new synthetic route typically follows a structured workflow, from the initial conceptualization to the final characterization of the product.

Experimental Workflow cluster_0 Route Design & Feasibility cluster_1 Synthesis & Purification cluster_2 Characterization & Validation A Literature Review & Route Proposal B Thermodynamic & Kinetic Analysis A->B C Reaction Optimization B->C Proceed to Lab D Scale-up Synthesis C->D E Purification of Intermediates & Product D->E F Spectroscopic Analysis (NMR, IR, MS) E->F Submit for Analysis G Purity Assessment (HPLC, GC) F->G H Yield & Performance Metrics G->H I I H->I Final Report & Comparison

Caption: A generalized workflow for the validation of a new chemical synthesis.

Proposed New Synthetic Route for this compound

A novel, three-step synthetic route for this compound has been developed. This pathway is designed to be straightforward and utilize readily available starting materials.

New Synthetic Route Phenylacetylene Phenylacetylene 1-Phenyloct-1-yne 1-Phenyloct-1-yne Phenylacetylene->1-Phenyloct-1-yne 1. n-BuLi, THF 2. 1-Bromohexane 1-Bromohexane 1-Bromohexane n-BuLi n-BuLi CO2 (dry ice) CO2 (dry ice) H3O+ H3O+ Methanol (MeOH) Methanol (MeOH) H2SO4 (cat.) H2SO4 (cat.) 4-Phenyloct-2-ynoic Acid 4-Phenyloct-2-ynoic Acid 1-Phenyloct-1-yne->4-Phenyloct-2-ynoic Acid 1. n-BuLi, THF 2. CO2 3. H3O+ This compound This compound 4-Phenyloct-2-ynoic Acid->this compound MeOH, H2SO4 (cat.)

Caption: Proposed multi-step synthesis of this compound.

Comparative Analysis of Synthetic Routes

The proposed new route is compared against a plausible alternative utilizing a Sonogashira coupling reaction. The Sonogashira approach would likely involve the coupling of an appropriate aryl halide with a terminal alkyne, followed by further functional group manipulations.

ParameterProposed New Synthetic RouteAlternative Route: Sonogashira Coupling
Starting Materials Phenylacetylene, 1-Bromohexane, MethanolAryl halide (e.g., Iodobenzene), Terminal alkyne, Methanol
Key Reagents n-Butyllithium, Carbon dioxide (dry ice), Sulfuric acidPalladium catalyst, Copper(I) salt, Amine base
Number of Steps 3Typically 2-3 (depending on starting materials)
Reaction Conditions Cryogenic temperatures (-78 °C) for lithiation stepsGenerally mild to moderate temperatures
Reagent Handling Requires handling of pyrophoric n-BuLi and anhydrous conditionsRequires handling of air-sensitive catalysts
Toxicity Profile n-Butyllithium is corrosive and pyrophoric.Palladium and copper catalysts can be toxic.
Typical Overall Yield Estimated 60-70%Can be variable, but often good to excellent (50-90%)[1][2]
Scalability Lithiation steps can be challenging to scale up.Generally scalable with appropriate catalyst loading.

Experimental Protocols

Proposed New Synthetic Route

Step 1: Synthesis of 1-Phenyloct-1-yne

  • To a solution of phenylacetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • 1-Bromohexane (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-phenyloct-1-yne.

Step 2: Synthesis of 4-Phenyloct-2-ynoic Acid

  • To a solution of 1-phenyloct-1-yne (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The solution is then poured over an excess of crushed dry ice.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 4-phenyloct-2-ynoic acid.

Step 3: Synthesis of this compound (Fischer Esterification)

  • To a solution of 4-phenyloct-2-ynoic acid (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added.[3]

  • The reaction mixture is heated at reflux for 4-6 hours.

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to give this compound.

Alternative Route: General Protocol for Sonogashira Coupling
  • To a solution of an aryl halide (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) salt (e.g., CuI, 0.1 eq), and an amine base (e.g., triethylamine, 2.0 eq) are added.[1][4]

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Conclusion

The proposed new synthetic route for this compound offers a viable alternative to existing methods. Its primary advantages lie in the use of readily accessible and relatively inexpensive starting materials. However, the requirement for cryogenic temperatures and the handling of pyrophoric reagents in the initial steps may present challenges for scalability and safety in certain laboratory settings.

In contrast, the Sonogashira coupling represents a powerful and versatile method for the synthesis of the alkyne core structure.[5] While it often provides high yields under milder conditions, the cost and air-sensitivity of the palladium and copper catalysts are important considerations.[2]

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including available equipment, budget, and desired scale of production. The data and protocols presented in this guide are intended to facilitate an informed decision-making process. Further optimization of the proposed new route could potentially improve its overall efficiency and attractiveness for the synthesis of this compound and its analogs.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Methyl 4-phenyloct-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecules is paramount. Methyl 4-phenyloct-2-ynoate, a valuable building block, can be synthesized through various catalytic methods. This guide provides a detailed head-to-head comparison of different catalytic strategies, supported by experimental data, to aid in the selection of the most suitable synthetic route.

The synthesis of ynones, such as this compound, is a cornerstone of modern organic chemistry, providing access to a wide array of functionalized molecules. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, is a common method for ynone synthesis. This typically involves a palladium catalyst and a copper co-catalyst. However, variations in the catalytic system, including the use of different metals and ligands, can significantly impact the reaction's efficiency, yield, and substrate scope.

Performance of Catalytic Systems: A Comparative Analysis

Catalyst SystemKey Performance Metrics
Sequential Pd(II)/CuH Catalysis Yield: High (e.g., up to 78% for analogous β-alkynyl esters) Reaction Time: Not explicitly detailed, but involves a two-step sequence. Temperature: Mild conditions, often at room temperature or 0 °C. Catalyst Loading: Typically low, in the range of mol%.
Alternative Catalytic System (Hypothetical) Further research is needed to identify and characterize alternative systems for a direct comparison. Potential candidates could include copper-free Sonogashira conditions or catalysis with other transition metals like nickel or gold.

Experimental Workflow

The synthesis of this compound and its analogs can be visualized as a multi-step process, often involving the coupling of a terminal alkyne with a suitable electrophile. A generalized experimental workflow is depicted below.

G General Experimental Workflow for this compound Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification Terminal_Alkyne Terminal Alkyne (e.g., 1-phenyl-1-heptyne) Catalyst_System Catalyst System (e.g., Pd(II) salt, Cu(I) salt, Ligand) Terminal_Alkyne->Catalyst_System Methyl_Propiolate Methyl Propiolate Methyl_Propiolate->Catalyst_System Reaction_Conditions Reaction Conditions (Temperature, Time) Catalyst_System->Reaction_Conditions Solvent_Base Solvent and Base Solvent_Base->Reaction_Conditions Quenching Quenching Reaction_Conditions->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are detailed experimental protocols adapted from the synthesis of analogous β-alkynyl esters, which can serve as a starting point for the synthesis of this compound.

Protocol 1: Sequential Palladium(II) and Copper(I) Catalyzed Synthesis

This protocol is based on a sequential hydroalkynylation and conjugate reduction strategy.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) acetate (CuOAc)

  • Suitable phosphine ligand (e.g., triphenylphosphine)

  • Terminal alkyne (e.g., 1-phenyl-1-heptyne)

  • Methyl propiolate

  • Anhydrous solvent (e.g., THF)

  • Base (e.g., triethylamine)

  • Reducing agent for CuH formation (e.g., a silane)

Procedure:

  • Hydroalkynylation (Palladium-catalyzed): To a solution of the terminal alkyne and methyl propiolate in an anhydrous solvent, the palladium catalyst and a suitable ligand are added. The reaction mixture is stirred at room temperature until the consumption of the starting materials is observed by TLC or GC-MS.

  • Conjugate Reduction (Copper-catalyzed): The crude reaction mixture from the first step is then subjected to the copper-catalyzed conjugate reduction. A copper(I) salt and a ligand are added, followed by a reducing agent to generate the active CuH species. The reaction is typically carried out at a low temperature (e.g., 0 °C) and monitored for completion.

  • Work-up and Purification: The reaction is quenched with a suitable reagent, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired this compound.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Sonogashira reaction, a fundamental process in ynone synthesis, involves intricate steps of oxidative addition, transmetalation, and reductive elimination. Understanding these pathways is crucial for optimizing reaction conditions.

G Simplified Catalytic Cycle for Sonogashira Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Cu-C≡CR') Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR'(L₂) Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡CR' Reductive_Elimination->Product Cu(I)_Cycle Copper(I) Cycle (generates Cu-acetylide) Cu(I)_Cycle->Transmetalation

Caption: A simplified representation of the palladium catalytic cycle in a Sonogashira reaction.

In Silico Property Prediction: A Comparative Guide for Methyl 4-phenyloct-2-ynoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early assessment of a compound's pharmacokinetic and physicochemical properties is paramount to mitigating late-stage attrition and reducing development costs.[1][2] In silico predictive models offer a rapid and cost-effective approach to screen and prioritize compounds with desirable characteristics long before they are synthesized.[3][4] This guide provides a comparative analysis of in silico predicted properties for Methyl 4-phenyloct-2-ynoate and a series of its hypothetical analogs. The data presented herein is for illustrative purposes to demonstrate the application of computational tools in early-phase drug discovery.

Comparative Analysis of Predicted Properties

The following table summarizes the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and physicochemical properties for this compound and its analogs. These properties are critical indicators of a compound's potential druglikeness and viability as a therapeutic candidate.

Compound IDStructureMW ( g/mol )LogPLogS (mol/L)Caco-2 Papp (nm/s)CYP2D6 InhibitionhERG InhibitionAmes Mutagenicity
MPO-001 This compound244.334.2-4.5150Low RiskLow RiskNegative
MPO-002 Methyl 4-(4-hydroxyphenyl)oct-2-ynoate260.333.5-3.8120Low RiskLow RiskNegative
MPO-003 Methyl 4-(4-chlorophenyl)oct-2-ynoate278.774.8-5.1160Moderate RiskLow RiskNegative
MPO-004 Methyl 4-(pyridin-4-yl)oct-2-ynoate245.313.1-3.590Low RiskModerate RiskNegative
MPO-005 Methyl 4-phenyloctanoate248.364.5-4.8140Low RiskLow RiskNegative

Hypothetical Signaling Pathway Modulation

Acetylenic compounds have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. A common mechanism through which small molecules exert such effects is the modulation of key signaling pathways that regulate cell proliferation, survival, and inflammation. The diagram below illustrates the ERK1/2 signaling pathway, a critical regulator of cellular processes, which could be a hypothetical target for this compound analogs.

ERK1_2_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylation CellularResponse Cellular Response (Proliferation, Survival, Differentiation) TranscriptionFactors->CellularResponse Gene Expression MPO_Analogs This compound Analogs (Hypothetical Target) MPO_Analogs->RAF Inhibition

Caption: Hypothetical inhibition of the ERK1/2 signaling pathway by MPO analogs.

Experimental Protocols for In Vitro Validation

To validate the in silico predictions, a series of standardized in vitro experiments are essential. Below are detailed protocols for key ADMET-related assays.

LogP Determination by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.[5][6]

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with water)

    • Water or phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

    • Glass vials with screw caps

    • Mechanical shaker

    • Centrifuge

    • HPLC system with UV detector

  • Procedure:

    • Prepare a stock solution of the test compound in either water/PBS or n-octanol.

    • Add equal volumes of the pre-saturated n-octanol and water/PBS to a glass vial.

    • Add a small aliquot of the test compound stock solution to the vial. The final concentration should be below the compound's solubility limit in both phases.

    • Securely cap the vial and place it on a mechanical shaker. Shake at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After shaking, centrifuge the vial to achieve complete phase separation.

    • Carefully collect aliquots from both the aqueous and n-octanol layers.

    • Determine the concentration of the test compound in each phase using a validated HPLC-UV method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Aqueous Solubility Assay

This protocol describes a kinetic solubility assay, which is a high-throughput method commonly used in early drug discovery.[7][8]

  • Materials:

    • Test compound dissolved in dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microtiter plates (UV-transparent)

    • Plate reader (spectrophotometer)

    • Filtration plate (e.g., 0.45 µm)

  • Procedure:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a well of a 96-well plate containing a larger volume (e.g., 100-200 µL) of PBS. The final DMSO concentration should be low (≤1%) to minimize its effect on solubility.

    • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).

    • After incubation, separate the undissolved precipitate from the saturated solution. This can be done by centrifugation followed by careful transfer of the supernatant, or by using a filtration plate.

    • Measure the concentration of the dissolved compound in the supernatant/filtrate using a UV spectrophotometer plate reader at the compound's λmax. A standard curve of the compound in PBS/DMSO is used for quantification.

    • The measured concentration represents the kinetic aqueous solubility.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[9][10][11]

  • Materials:

    • Caco-2 cells

    • Transwell™ inserts (e.g., 24-well format)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, antibiotics)

    • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

    • Lucifer yellow (paracellular integrity marker)

    • Test compound

    • LC-MS/MS system for analysis

  • Procedure:

    • Cell Culture: Seed Caco-2 cells onto the apical side of Transwell™ inserts and culture for 18-22 days to allow them to differentiate into a polarized monolayer.[10]

    • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[11]

    • Transport Experiment (Apical to Basolateral):

      • Wash the cell monolayers with pre-warmed HBSS.

      • Add the test compound solution (in HBSS) to the apical (donor) compartment.

      • Add fresh HBSS to the basolateral (receiver) compartment.

      • Incubate the plate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

      • At the end of the incubation, take samples from both the apical and basolateral compartments.

    • Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS. Also, measure the concentration of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of compound appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, present in liver microsomes.[12][13]

  • Materials:

    • Pooled liver microsomes (human, rat, etc.)

    • Test compound

    • NADPH regenerating system (cofactor for CYP450 enzymes)

    • Phosphate buffer, pH 7.4

    • Acetonitrile (or other organic solvent) to stop the reaction

    • Incubator/water bath at 37°C

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a solution of the test compound in phosphate buffer.

    • In a microcentrifuge tube or 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube/well containing cold acetonitrile to stop the reaction.[13]

    • Include control incubations without NADPH to assess non-enzymatic degradation.

    • Once all time points are collected, centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate/vials for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. Intrinsic clearance (CLint) can also be derived from these data.[14]

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of Methyl 4-phenyloct-2-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α,β-acetylenic esters, such as Methyl 4-phenyloct-2-ynoate, is a critical process in the development of novel therapeutics and advanced materials. The efficiency of the synthetic route chosen directly impacts the overall cost, time, and environmental footprint of the research and development process. This guide provides a comparative analysis of two prominent methods for the preparation of this compound: the Sonogashira coupling and a copper-catalyzed carboxylation reaction. The information presented is based on established chemical principles and analogous reactions found in the scientific literature, providing a framework for researchers to select the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for this compound hinges on several factors, including precursor availability, reaction conditions, yield, and scalability. Below is a summary of the key performance indicators for the two primary methods discussed.

Parameter Method A: Sonogashira Coupling Method B: Copper-Catalyzed Carboxylation
Precursors 1-Phenylhept-1-yne, Methyl chloroformate1-Phenylhept-1-yne, Carbon dioxide, Methyl iodide
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI)Copper(I) salt (e.g., CuI)
Base Amine base (e.g., Triethylamine, Diisopropylamine)Not explicitly required for the carboxylation step
Reaction Conditions Mild (often room temperature to moderate heating)[1][2]Mild (ambient temperature and pressure for CO₂ addition)
Reported Yields (Analogous Reactions) Good to excellent (typically >70%)[3]Good to excellent (can reach up to 99% for some substrates)
Key Advantages Well-established, high functional group tolerance, reliable.[1][2]Utilizes readily available and inexpensive CO₂, potentially more atom-economical.
Potential Challenges Requires careful exclusion of oxygen, potential for homocoupling of the alkyne.[2]May require optimization for specific substrates to achieve high yields.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the key precursor, 1-phenylhept-1-yne, and the subsequent conversion to this compound via the two compared methods.

Precursor Synthesis: 1-Phenylhept-1-yne via Sonogashira Coupling

This procedure outlines the synthesis of the starting alkyne, 1-phenylhept-1-yne, from iodobenzene and 1-heptyne.

Materials:

  • Iodobenzene

  • 1-Heptyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.01 eq).

  • Add toluene, followed by triethylamine.

  • To this stirred mixture, add iodobenzene (1.0 eq) and 1-heptyne (1.2 eq).

  • The reaction mixture is stirred at room temperature for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the triethylammonium iodide salt.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-phenylhept-1-yne.

Method A: this compound via Sonogashira Coupling

This protocol describes the palladium-catalyzed coupling of 1-phenylhept-1-yne with methyl chloroformate.

Materials:

  • 1-Phenylhept-1-yne

  • Methyl chloroformate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 1-phenylhept-1-yne (1.0 eq) in anhydrous THF.

  • Add diisopropylamine (2.0 eq) to the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield this compound.

Method B: this compound via Copper-Catalyzed Carboxylation

This method involves the carboxylation of 1-phenylhept-1-yne with carbon dioxide followed by in-situ esterification.

Materials:

  • 1-Phenylhept-1-yne

  • Carbon dioxide (CO₂, balloon or cylinder)

  • Methyl iodide

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add copper(I) iodide (0.1 eq) and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, followed by 1-phenylhept-1-yne (1.0 eq).

  • Evacuate and backfill the flask with carbon dioxide from a balloon.

  • Stir the reaction mixture at room temperature under a CO₂ atmosphere for 24 hours.

  • After the carboxylation is complete (which can be monitored by taking an aliquot, quenching with acid, and analyzing by TLC), add methyl iodide (1.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature for an additional 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain this compound.

Visualizing the Synthetic Pathways

To further elucidate the reaction workflows, the following diagrams, generated using Graphviz (DOT language), illustrate the logical progression of each synthetic method.

Sonogashira_Coupling_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Iodobenzene Iodobenzene Precursor_Reaction Sonogashira Coupling (Pd/Cu catalyst, Et3N) Iodobenzene->Precursor_Reaction Heptyne 1-Heptyne Heptyne->Precursor_Reaction Phenylheptyne 1-Phenylhept-1-yne Precursor_Reaction->Phenylheptyne Final_Reaction Sonogashira Coupling (Pd/Cu catalyst, iPr2NH) Phenylheptyne->Final_Reaction Methyl_chloroformate Methyl Chloroformate Methyl_chloroformate->Final_Reaction Product This compound Final_Reaction->Product

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Copper_Carboxylation_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Iodobenzene Iodobenzene Precursor_Reaction Sonogashira Coupling (Pd/Cu catalyst, Et3N) Iodobenzene->Precursor_Reaction Heptyne 1-Heptyne Heptyne->Precursor_Reaction Phenylheptyne 1-Phenylhept-1-yne Precursor_Reaction->Phenylheptyne Carboxylation_Step Copper-Catalyzed Carboxylation Phenylheptyne->Carboxylation_Step CO2 Carbon Dioxide CO2->Carboxylation_Step Methyl_iodide Methyl Iodide Esterification_Step In-situ Esterification Methyl_iodide->Esterification_Step Carboxylation_Step->Esterification_Step Product This compound Esterification_Step->Product

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-phenyloct-2-ynoate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 4-phenyloct-2-ynoate, a process grounded in general best practices for organic chemical waste management.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, the following disposal procedures are based on general guidelines for the disposal of non-halogenated organic laboratory chemicals. It is imperative to consult your institution's specific safety protocols and a qualified safety officer before proceeding with any disposal.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against potential chemical exposure.

Table 1: Personal Protective Equipment (PPE) for Handling Chemical Waste

PPE CategorySpecific RequirementsRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of the chemical or waste solvent.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.
Body Protection A flame-resistant lab coat.Protects skin and clothing from spills and splashes.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

II. Step-by-Step Disposal Protocol

The disposal of this compound, as with many organic compounds, should follow a systematic process to ensure safety and regulatory compliance. Organic substances should never be poured down the drain.[1][2]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial. Based on its structure, this compound is a non-halogenated organic compound. Therefore, it should be disposed of in a designated waste container for non-halogenated organic liquids.[1][2] Do not mix it with halogenated organic waste, as this can complicate the disposal process and increase costs.[1]

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other components of the waste stream (e.g., solvents used for rinsing)

    • The approximate concentration of each component

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

Step 3: Waste Collection and Storage

  • Collection: Collect the waste this compound in the designated, labeled container.

  • Storage: Store the waste container in a well-ventilated area, such as a fume hood, away from sources of ignition like heat, sparks, or open flames.[1] Ensure the container is tightly sealed to prevent the release of vapors.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste container. Follow their specific procedures for scheduling a pickup.

III. Key Disposal Do's and Don'ts

Adherence to best practices is essential for a safe laboratory environment.

Table 2: Summary of Disposal Best Practices

Do'sDon'ts
Do wear appropriate Personal Protective Equipment (PPE).Don't pour any organic chemical waste down the drain.[1][2]
Do segregate non-halogenated organic waste from other waste streams.[1]Don't mix different types of chemical waste in the same container unless specifically instructed to do so.
Do use a designated, properly labeled, and sealed waste container.Don't overfill waste containers; leave adequate headspace for expansion.
Do store chemical waste in a well-ventilated area away from ignition sources.[1]Don't dispose of chemical waste in regular trash.
Do consult your institution's safety protocols and EHS department for specific disposal guidance.Don't leave a waste container unlabeled or improperly labeled.

IV. Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated identify Identify Chemical Properties (e.g., Organic, Halogenated) start->identify segregate Segregate Waste Streams identify->segregate select_container Select Appropriate & Labeled Waste Container collect Collect Waste in Container select_container->collect segregate->select_container store Store Securely in Designated Area (e.g., Fume Hood) collect->store contact_ehs Contact EHS for Disposal Pickup store->contact_ehs end_process End: Proper Disposal contact_ehs->end_process

Caption: A flowchart outlining the procedural steps for the safe disposal of chemical waste in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.